4-Formyl-2-methylphenylboronic acid
Description
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Properties
IUPAC Name |
(4-formyl-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHODDYPZMCLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438832 | |
| Record name | 4-FORMYL-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156428-81-8 | |
| Record name | 4-FORMYL-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-2-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Formyl-2-methylphenylboronic acid CAS 156428-81-8 properties
An In-depth Technical Guide to 4-Formyl-2-methylphenylboronic acid (CAS 156428-81-8)
Authored by a Senior Application Scientist
Introduction: A Bifunctional Linchpin in Modern Synthesis
This compound is an organoboron compound that has emerged as a highly valuable and versatile building block for synthetic chemists. Its structure is distinguished by the presence of two key functional groups on a phenyl ring: a boronic acid [-B(OH)₂] and a formyl [-CHO] group, ortho-substituted with a methyl group. This unique arrangement provides dual reactivity, enabling sequential and orthogonal chemical transformations.
The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for carbon-carbon bond formation.[1][2] This functionality allows for the construction of complex biaryl systems, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Concurrently, the electrophilic aldehyde group offers a gateway to a vast array of chemical modifications, including reductive amination, Wittig reactions, and oxidations/reductions.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core properties, reactivity, and practical applications of this important synthetic intermediate.
Core Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 156428-81-8 | [1][5][6] |
| Molecular Formula | C₈H₉BO₃ | [5][6] |
| Molecular Weight | 163.97 g/mol | [5][6] |
| IUPAC Name | (4-formyl-2-methylphenyl)boronic acid | [5] |
| Synonyms | 2-Methyl-4-formylphenylboronic acid | [7] |
| Appearance | Light Brown Solid | [7] |
| Melting Point | 140 - 143 °C | [7] |
| Boiling Point | 357.7 ± 52.0 °C (Predicted) | [7] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [7] |
| pKa | 7.42 ± 0.58 (Predicted) | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly) |[7] |
The structure of the molecule, with its ortho-methyl and para-formyl substitution relative to the boronic acid, dictates its steric and electronic properties, influencing its reactivity in cross-coupling and other reactions.
Reactivity and Synthetic Utility
The power of this compound lies in its capacity for selective, stepwise functionalization.
The Boronic Acid Moiety: A Gateway to Biaryls via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for synthesizing biaryls, styrenes, and conjugated dienes.[8] In this reaction, the boronic acid serves as the organometallic coupling partner, reacting with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[3] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[9] The presence of functional groups like aldehydes is well-tolerated, making this reagent particularly useful.[3]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]
The Formyl Moiety: A Versatile Electrophilic Handle
The aldehyde group provides a secondary reaction site for extensive molecular diversification. Its key transformations include:
-
Reductive Amination: Reaction with a primary or secondary amine followed by reduction to form a new C-N bond, a critical transformation in medicinal chemistry.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon chain extension.
-
Oxidation: Conversion to a carboxylic acid, introducing a new acidic functional group.
-
Reduction: Conversion to a primary alcohol, providing a site for further functionalization (e.g., ether or ester formation).
-
Condensation Reactions: Participation in aldol or Knoevenagel condensations to form larger, more complex structures.[2]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a robust, self-validating protocol for the coupling of this compound with a generic aryl bromide. The causality behind each experimental choice is explained to ensure reproducibility and success.
Objective: Synthesis of 4'-Substituted-3-methylbiphenyl-4-carbaldehyde
Materials & Reagents:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 - 0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF) (2.0 - 3.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v) or Toluene and Water (4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Reaction Setup & Inerting (Causality: Catalyst Protection):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.), and base (e.g., K₂CO₃, 2.5 equiv.).
-
Rationale: Palladium(0) catalysts, which are the active species, are sensitive to atmospheric oxygen.[8] Flame-drying the glassware removes adsorbed water, and performing the reaction under an inert atmosphere of nitrogen or argon is critical to prevent catalyst oxidation and ensure high catalytic turnover.
-
-
Solvent Addition & Degassing (Causality: Oxygen Removal):
-
Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water). The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent (aryl bromide).
-
Rationale: Even with an inert gas headspace, dissolved oxygen in the solvents can poison the catalyst. Degassing (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is a mandatory step for ensuring reaction efficiency and reproducibility. The biphasic solvent system helps to dissolve both the organic reactants and the inorganic base.[10]
-
-
Reaction Execution (Causality: Thermal Activation):
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reactant is consumed (typically 4-12 hours).
-
Rationale: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.
-
-
Work-up & Extraction (Causality: Product Isolation):
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous phase three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers.
-
Rationale: This standard aqueous work-up separates the desired organic product from the inorganic base, salts, and residual boronic acid species. Multiple extractions ensure quantitative recovery of the product.
-
-
Drying & Filtration (Causality: Water Removal):
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Residual water in the organic phase can interfere with purification and characterization. Anhydrous salts bind water, which is then removed by filtration.
-
-
Purification (Causality: Purity Assurance):
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Column chromatography separates the target biaryl product from unreacted starting materials, catalyst residues, and reaction byproducts, yielding the pure compound for characterization and subsequent use. The choice of eluent is determined by the polarity of the product, as assessed by TLC.
-
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically refrigerated at 2-8°C.[7][12] It is sensitive to moisture.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound, CAS 156428-81-8, is a powerful and versatile reagent in the toolbox of the modern synthetic chemist. Its bifunctional nature allows for the strategic and efficient construction of complex molecular architectures. By leveraging the well-established reactivity of the boronic acid in Suzuki-Miyaura coupling and the diverse transformational capacity of the formyl group, researchers in drug discovery and materials science can readily access novel compounds with high precision and control. Adherence to robust, mechanistically-grounded protocols is key to unlocking the full synthetic potential of this valuable building block.
References
- 1. CAS 156428-81-8: Boronic acid, (4-formyl-2-methylphenyl)- [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8 [amp.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
4-Formyl-2-methylphenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 4-Formyl-2-methylphenylboronic Acid: Synthesis, Application, and Experimental Protocols
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a bifunctional reagent of significant interest in contemporary organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthetic pathways, and its pivotal role as a building block, particularly in palladium-catalyzed cross-coupling reactions. The protocols and mechanistic discussions herein are grounded in established chemical principles to ensure both accuracy and practical utility in a laboratory setting.
Compound Profile and Physicochemical Properties
This compound is a substituted arylboronic acid distinguished by the presence of both a boronic acid moiety and a formyl (aldehyde) group. This dual functionality is the cornerstone of its synthetic versatility, allowing for sequential or orthogonal chemical transformations. The boronic acid group serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, while the aldehyde group is amenable to a wide range of classical transformations, including reductive amination, oxidation, and olefination.
The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BO₃ | [1][2][3] |
| Molecular Weight | 163.97 g/mol | [1][2][3][4] |
| IUPAC Name | (4-formyl-2-methylphenyl)boronic acid | [1] |
| CAS Number | 156428-81-8 | [1][2] |
| Appearance | Light brown solid | [3] |
| Melting Point | 140 - 143 °C | [3] |
| Canonical SMILES | B(C1=C(C=C(C=C1)C=O)C)(O)O | [1] |
Synthesis and Purification Strategies
The synthesis of arylboronic acids, including this compound, typically begins with a corresponding haloaromatic precursor. The most common strategies involve organometallic intermediates, such as Grignard or organolithium reagents, which are subsequently trapped with a borate ester.
A representative synthetic pathway starts from 4-bromo-2-methylbenzaldehyde. A critical consideration in this synthesis is the reactivity of the aldehyde group, which is incompatible with the highly nucleophilic organometallic intermediates. Therefore, the aldehyde must first be protected, commonly as an acetal.
Synthetic Workflow Rationale:
-
Protection: The aldehyde is converted to a diethyl acetal. This transformation replaces the reactive C=O bond with a stable C(OR)₂ group, rendering it inert to the subsequent Grignard or organolithium reagent formation.
-
Organometallic Formation: The aryl bromide is converted to an organometallic species. This can be achieved via reaction with magnesium (Grignard formation) or an organolithium reagent like n-butyllithium at low temperatures. This step inverts the polarity of the carbon atom, making it nucleophilic.[5][6]
-
Borylation: The nucleophilic aryl species reacts with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The boron atom in the borate ester is electrophilic and readily accepts the aryl nucleophile. This reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions.[6]
-
Hydrolysis (Deprotection & Work-up): An acidic aqueous work-up serves two purposes. First, it hydrolyzes the borate ester intermediate to the desired boronic acid. Second, it cleaves the acetal protecting group, regenerating the formyl functionality.[5]
Caption: General workflow for synthesizing this compound.
Purification of the final product is crucial. Crude formylphenylboronic acids can be purified by dissolving the material in an aqueous base (e.g., KOH), washing with an organic solvent like methyl t-butyl ether (MTBE) to remove non-acidic impurities, and then re-precipitating the pure boronic acid by adding acid.[6]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for forging C(sp²)-C(sp²) bonds.[7][8] this compound is an excellent substrate for these reactions, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals and electronic materials.[9][10]
Mechanism Overview: The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.[11][12]
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its aryl group (the 4-formyl-2-methylphenyl moiety) to the Pd(II) center, displacing the halide.[8][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative coupling between this compound and an aryl bromide.
Self-Validation and Causality:
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state. Performing the reaction under an inert gas (Argon or Nitrogen) is critical for catalytic turnover.[12]
-
Degassed Solvents: Solvents are degassed to remove dissolved oxygen, further protecting the catalyst.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step. The choice of base can significantly impact reaction efficiency.[8]
-
Ligand: Phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium catalyst, prevent its decomposition, and modulate its reactivity to promote the desired coupling.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Atmosphere Control: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]
-
Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is recommended).[3]
-
Conclusion
This compound is a powerful and versatile building block for synthetic chemistry. Its bifunctional nature, combining the robust reactivity of a boronic acid in cross-coupling with the diverse transformational capacity of an aldehyde, provides an efficient platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction protocols, particularly for the Suzuki-Miyaura coupling, is essential for its effective application in the fields of drug discovery, materials science, and academic research.
References
- 1. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8 [amp.chemicalbook.com]
- 4. (4-Formyl-2-methylphenyl)boronic acid - CAS:156428-81-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Formyl-2-methylphenylboronic Acid: Synthesis, Properties, and Applications
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the efficiency of molecular construction is paramount. The strategic use of bifunctional building blocks—molecules possessing two distinct reactive centers—allows for the streamlined assembly of complex architectures. 4-Formyl-2-methylphenylboronic acid (CAS No. 156428-81-8) has emerged as a particularly valuable reagent in this class. Its structure, incorporating both a nucleophilic boronic acid and an electrophilic aldehyde on a substituted phenyl ring, offers chemists a powerful tool for sequential, regioselective transformations.
This guide provides an in-depth technical overview of this compound, focusing on its chemical properties, a robust and modern synthetic pathway, and its critical applications in drug discovery and beyond. The content herein is curated for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective application.
Chemical Structure and Physicochemical Properties
The utility of this compound stems directly from its unique molecular architecture.
-
IUPAC Name: (4-formyl-2-methylphenyl)boronic acid[1]
The key features are the boronic acid group [-B(OH)₂] at position 1, a methyl group at position 2, and a formyl (aldehyde) group [-CHO] at position 4. This specific arrangement has several implications:
-
Orthogonal Reactivity: The boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for C-C bond formation.[5][6] The aldehyde group is amenable to a host of classical transformations such as reductive amination, Wittig reactions, and oxidation/reduction, allowing for extensive derivatization.
-
Steric Influence: The ortho-methyl group can influence the dihedral angle of the phenyl ring relative to the boronic acid group, potentially affecting the kinetics of transmetalation in Suzuki couplings.
-
Electronic Effects: The electron-withdrawing nature of the formyl group influences the electronic properties of the aromatic ring and the acidity of the boronic acid.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | (4-formyl-2-methylphenyl)boronic acid | PubChem[1] |
| CAS Number | 156428-81-8 | PubChem[1] |
| Molecular Formula | C₈H₉BO₃ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 163.97 g/mol | Santa Cruz Biotechnology[2] |
| Appearance | White to light yellow crystal powder | NINGBO INNO PHARMCHEM CO.,LTD.[7] |
| Purity | Typically ≥95-98% | CymitQuimica, NINGBO INNO PHARMCHEM CO.,LTD.[7][8] |
Safety & Handling: As with all boronic acids, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Modern Approach
While classical syntheses of arylboronic acids often involve organolithium or Grignard reagents, these methods can suffer from poor functional group tolerance, a significant issue given the presence of the reactive aldehyde in our target molecule.[9][10] A superior and more contemporary strategy is the Miyaura borylation , a palladium-catalyzed cross-coupling reaction that offers mild conditions and broad functional group compatibility.[11][12]
The logical and field-proven approach is the borylation of an appropriate aryl halide precursor, 4-bromo-3-methylbenzaldehyde. This reaction couples the aryl bromide with bis(pinacolato)diboron (B₂pin₂) to form a stable boronate ester intermediate, which is then hydrolyzed to the final boronic acid.
Logical Workflow for Synthesis
The synthesis can be visualized as a two-stage process: the palladium-catalyzed formation of the boronate ester, followed by hydrolysis.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Miyaura borylation methodologies.[11][13][14]
Materials & Reagents:
-
4-Bromo-3-methylbenzaldehyde
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-3-methylbenzaldehyde (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and anhydrous potassium acetate (3.0 eq.).
-
Causality: Using a slight excess of the diboron reagent ensures complete consumption of the aryl bromide. Potassium acetate is a crucial weak base that facilitates the catalytic cycle without promoting significant side reactions like protodeboronation.[11]
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation of the palladium(0) species, which is the active catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, PdCl₂(dppf) (0.03 eq.), followed by anhydrous 1,4-dioxane.
-
Causality: PdCl₂(dppf) is a robust pre-catalyst that is readily reduced in situ to the active Pd(0) species. Anhydrous solvent is essential to prevent premature hydrolysis of the diboron reagent and the boronate ester product.
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).
-
Workup - Part 1 (Isolation of Boronate Ester): Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. Wash the filtrate with water and then brine.
-
Workup - Part 2 (Hydrolysis): Concentrate the organic layer under reduced pressure. To the crude boronate ester residue, add a suitable solvent mixture (e.g., acetone/water) and aqueous HCl (2 M). Stir vigorously at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC or LC-MS).
-
Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography to yield the final product.
-
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS to validate the success of the synthesis and purification.
-
Applications in Drug Discovery and Organic Synthesis
The dual reactivity of this compound makes it a strategic intermediate for building molecular complexity, a cornerstone of pharmaceutical research.[5][15][16]
Core Scaffold for Biaryl Synthesis via Suzuki-Miyaura Coupling
The primary application is its use in the Suzuki-Miyaura reaction to create complex biaryl structures, which are prevalent motifs in many approved drugs.[6][17] The boronic acid serves as the organoboron nucleophile, coupling with various aryl or heteroaryl halides.
References
- 1. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 156428-81-8|(4-Formyl-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID (1 x 1 g) | Reagentia [reagentia.eu]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. CAS 156428-81-8: Boronic acid, (4-formyl-2-methylphenyl)- [cymitquimica.com]
- 9. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. nbinno.com [nbinno.com]
- 17. mdpi.com [mdpi.com]
Spectroscopic Characterization of 4-Formyl-2-methylphenylboronic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Formyl-2-methylphenylboronic acid (CAS No. 156428-81-8).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and quality control of this versatile chemical intermediate.
Introduction: The Significance of this compound
This compound, with the molecular formula C₈H₉BO₃ and a molecular weight of 163.97 g/mol , is a key building block in organic synthesis.[1][2] Its utility stems from the presence of three distinct functional groups: a boronic acid, a formyl group (aldehyde), and a methyl-substituted aromatic ring. This trifunctional nature allows for its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and stability of this compound. This guide serves as a detailed reference for interpreting its spectral data, providing the foundational knowledge necessary for its effective application in research and development.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of this compound dictates its characteristic spectroscopic fingerprint. The strategic placement of the methyl and formyl groups on the phenylboronic acid scaffold results in a unique and predictable set of signals in various spectroscopic analyses.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are summarized in the table below. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| ~8.2 | Singlet (broad) | 2H | Boronic acid (-B(OH)₂) | The acidic protons of the boronic acid are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and solvent. |
| ~7.8 | Doublet | 1H | Aromatic (H-5) | This proton is ortho to the electron-withdrawing formyl group, leading to a downfield shift. |
| ~7.7 | Singlet | 1H | Aromatic (H-3) | This proton is meta to the formyl group and ortho to the methyl group. |
| ~7.5 | Doublet | 1H | Aromatic (H-6) | This proton is meta to the formyl group and adjacent to the boronic acid group. |
| ~2.5 | Singlet | 3H | Methyl (-CH₃) | The methyl protons are attached to the aromatic ring and appear as a singlet in a typical upfield region for aryl methyl groups. |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm and can vary based on the solvent and concentration used.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, the spectra are typically proton-decoupled, resulting in singlets for each unique carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield. |
| ~145 | Aromatic (C-2) | Carbon bearing the methyl group. |
| ~138 | Aromatic (C-4) | Carbon bearing the formyl group. |
| ~135 | Aromatic (C-5) | Aromatic CH ortho to the formyl group. |
| ~132 | Aromatic (C-6) | Aromatic CH meta to the formyl group. |
| ~130 | Aromatic (C-1) | Carbon attached to the boronic acid group. The signal may be broad due to quadrupolar relaxation of the boron nucleus. |
| ~128 | Aromatic (C-3) | Aromatic CH meta to the formyl group. |
| ~22 | Methyl (-CH₃) | The methyl carbon appears in the typical upfield region for alkyl groups. |
Note: The carbon attached to the boron atom may exhibit a broad signal or may not be observed due to quadrupolar broadening.[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3500-3200 | Strong, Broad | O-H stretch | Boronic acid (-B(OH)₂) |
| ~3050 | Medium | C-H stretch | Aromatic |
| ~2920 | Medium | C-H stretch | Methyl (-CH₃) |
| ~2820, ~2720 | Medium | C-H stretch | Aldehyde (-CHO) |
| ~1700 | Strong | C=O stretch | Aldehyde (-CHO) |
| ~1600, ~1470 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1350 | Strong | B-O stretch | Boronic acid |
| ~820 | Strong | C-H bend | Aromatic (out-of-plane) |
The broad O-H stretching band is a hallmark of the hydrogen-bonded boronic acid hydroxyl groups. The strong carbonyl stretch confirms the presence of the aldehyde, and the pair of bands around 2820 and 2720 cm⁻¹ (Fermi doublets) are characteristic of the aldehyde C-H stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) would likely lead to the following key fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Rationale for Formation |
| 164 | [M]⁺ | Molecular ion |
| 146 | [M - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |
| 135 | [M - CHO]⁺ | Loss of the formyl radical. |
| 118 | [M - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the [M - H₂O]⁺ ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |
The fragmentation of phenylboronic acids can be complex, often involving the boron atom in the fragmentation pathways.[5] The observation of the molecular ion at m/z 164 would confirm the molecular weight of the compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following are generalized protocols for obtaining the data discussed in this guide.
NMR Spectroscopy Workflow
Figure 2: Workflow for NMR data acquisition and processing.
IR Spectroscopy Workflow
Figure 3: Workflow for ATR-IR data acquisition.
Mass Spectrometry Workflow
Figure 4: Workflow for EI-Mass Spectrometry data acquisition.
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide serve as a valuable resource for scientists and researchers, ensuring the quality and reliability of this important synthetic building block in their endeavors. Adherence to standardized experimental protocols is crucial for obtaining reproducible and accurate data.
References
- 1. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 156428-81-8 Cas No. | (4-Formyl-2-methylphenyl)boronic acid | Apollo [store.apolloscientific.co.uk]
- 4. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID (1 x 10 g) | Reagentia [reagentia.eu]
- 5. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Formyl-2-methylphenylboronic acid
An In-depth Technical Guide to 4-Formyl-2-methylphenylboronic acid
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. This compound, registered under CAS number 156428-81-8, emerges as a particularly valuable reagent for researchers in drug discovery, materials science, and fine chemical synthesis.[1][2][3] Its utility is rooted in its bifunctional nature, possessing both a reactive boronic acid moiety and a versatile formyl (aldehyde) group on a substituted phenyl ring. This unique combination allows for sequential, orthogonal chemical transformations, making it a powerful intermediate for creating diverse molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and application protocols, grounded in established scientific principles.
Molecular Identity and Structural Characteristics
A thorough understanding of a reagent begins with its fundamental molecular identity. This compound is an organoboron compound characterized by a boronic acid group (-B(OH)₂) and an aldehyde group (-CHO) attached to a toluene backbone.
Caption: Molecular Structure of this compound.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (4-formyl-2-methylphenyl)boronic acid | [4] |
| CAS Number | 156428-81-8 | [1][4][5] |
| Molecular Formula | C₈H₉BO₃ | [1][4][5] |
| Molecular Weight | 163.97 g/mol | [1][4][5] |
| Synonyms | 2-Methyl-4-formylphenylboronic acid, B-(4-Formyl-2-methylphenyl)boronic acid | [4][5] |
| InChI Key | ORHODDYPZMCLBU-UHFFFAOYSA-N | [4] |
| Canonical SMILES | B(C1=C(C=C(C=C1)C=O)C)(O)O |[4] |
Physicochemical Properties
The physical properties of a reagent dictate its handling, storage, and compatibility with various reaction conditions. This compound is typically supplied as a solid, and its predicted properties provide a baseline for experimental design.
Table 2: Summary of Physical Properties
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Appearance | Light Brown Solid | [5] | |
| Melting Point | 140 - 143 °C | [5] | |
| Boiling Point | 357.7 ± 52.0 °C | Predicted | [5] |
| Density | 1.20 ± 0.1 g/cm³ | Predicted | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Limited solubility in water is typical for many arylboronic acids. | [5][6] |
| pKa | 7.42 ± 0.58 | Predicted |[5] |
Chemical Profile: Stability and Reactivity
Stability and Storage
Arylboronic acids as a class exhibit moderate stability. A common degradation pathway is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible upon the addition of water. However, protodeboronation—the cleavage of the C-B bond—can occur under harsh acidic or basic conditions, representing an irreversible loss of the key functional group.[6]
To ensure the integrity of this compound, the following storage conditions are critical:
-
Atmosphere: Store under an inert gas such as nitrogen or argon to prevent oxidation.[5]
-
Temperature: Refrigeration at 2-8°C is recommended.[5]
-
Moisture: Keep in a tightly sealed container in a dry place to minimize boroxine formation and potential hydrolysis-related degradation.
For applications requiring enhanced stability, particularly during purification via silica gel chromatography, arylboronic acids are often converted to more robust boronic esters, such as pinacol esters.[7][8] While these derivatives are more stable, their subsequent hydrolysis to regenerate the free boronic acid can be challenging and must be factored into the synthetic strategy.[7]
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the distinct reactivity of its two functional groups, which can be addressed selectively.
-
The Boronic Acid Group: This moiety is the cornerstone of its utility, primarily serving as the organoboron partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.[10][11] The reaction is valued for its mild conditions, high functional group tolerance, and predictable stereochemistry.[10][11]
-
The Aldehyde Group: The formyl group is a versatile handle for a wide range of classical organic transformations. It can participate in:
-
Reductive Amination: To form secondary or tertiary amines.
-
Wittig Reactions: To generate alkenes.
-
Condensation Reactions: Such as aldol or Knoevenagel condensations.
-
Oxidation/Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively.
-
This dual reactivity allows for a modular approach to synthesis. One can first perform a Suzuki-Miyaura coupling to construct the core carbon skeleton and then elaborate the molecule further using the aldehyde functionality.
Experimental Protocol: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most prominent application for this reagent. The reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.
Catalytic Cycle Overview
The mechanism involves a palladium catalyst, typically in the Pd(0) oxidation state, and a base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[12]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Laboratory Protocol
This protocol is a representative example and may require optimization based on the specific substrates used.
Objective: To couple this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.03 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The solvent should be thoroughly sparged with an inert gas prior to use to remove dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Causality Note: The choice of base, solvent, and palladium ligand is interdependent and crucial for success. For example, sterically hindered substrates may require stronger bases (like CsF) or more electron-rich, bulky phosphine ligands to promote efficient oxidative addition and reductive elimination.[11][13]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement Code | Description | Source(s) |
|---|---|---|---|
| Hazard | H302 | Harmful if swallowed. | [5] |
| H315 | Causes skin irritation. | [4][5] | |
| H319 | Causes serious eye irritation. | [4][5] | |
| H335 | May cause respiratory irritation. | [4][5] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [5][14] |
| P280 | Wear protective gloves/ eye protection/ face protection. | [14][15] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [14] |
| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5][14] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust. If handling a powder, use appropriate containment measures.
-
In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[14]
Conclusion
This compound stands out as a highly effective and versatile building block in synthetic organic chemistry. Its principal value is derived from the presence of two distinct and synthetically useful functional groups: a boronic acid ready for Suzuki-Miyaura coupling and an aldehyde group available for a multitude of subsequent transformations. This dual functionality provides a robust platform for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, stability, and reactivity, combined with adherence to proper handling and storage protocols, enables researchers to fully harness its synthetic potential.
References
- 1. scbt.com [scbt.com]
- 2. 156428-81-8|(4-Formyl-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 156428-81-8 Cas No. | (4-Formyl-2-methylphenyl)boronic acid | Apollo [store.apolloscientific.co.uk]
- 4. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8 [amp.chemicalbook.com]
- 6. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
Hazards associated with 4-Formyl-2-methylphenylboronic acid
An In-depth Technical Guide to the Hazards of 4-Formyl-2-methylphenylboronic Acid
Authored by a Senior Application Scientist
For professionals in research, discovery, and drug development, a comprehensive understanding of the hazard profile of every chemical intermediate is not merely a regulatory formality—it is the bedrock of a safe and effective research environment. This guide provides an in-depth technical analysis of the hazards associated with this compound (CAS No. 156428-81-8), a versatile bifunctional molecule utilized in organic synthesis. Our focus extends beyond a simple recitation of risks to encompass the underlying chemical principles that dictate safe handling, storage, and emergency response protocols.
Compound Overview and Application Context
This compound is an organoboron compound featuring both a reactive aldehyde group and a boronic acid moiety. This dual functionality makes it a valuable building block in the synthesis of more complex molecules, particularly in the construction of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₈H₉BO₃, and its molecular weight is 163.97 g/mol .[1][2] The presence of the boronic acid group, however, introduces specific handling and stability considerations that are critical for laboratory personnel to understand.
GHS Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are associated with its irritant properties upon direct contact or inhalation.
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Exclamation Mark | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |
This data is synthesized from GHS classifications for this compound and closely related phenylboronic acid derivatives.[1][3][4]
In-Depth Analysis of Health Hazards
The hazard profile of this compound is primarily characterized by its irritant effects on the skin, eyes, and respiratory system. Understanding the mechanisms and potential severity of these effects is crucial for implementing appropriate safety measures.
Dermal Irritation (H315)
-
Mechanism: Phenylboronic acids can interact with biological molecules, leading to localized inflammatory responses upon skin contact. This may be exacerbated by the compound's acidic nature.
-
Symptoms: Contact with the skin may result in redness, itching, scaling, and discomfort.[5] Prolonged or repeated exposure can lead to more significant inflammation or dermatitis.
-
Field Insight: The fine, dusty nature of this solid compound increases the risk of unintentional skin contact. It is imperative to prevent skin exposure not just during direct handling but also during cleanup of spills or contaminated surfaces.
Ocular Irritation (H319)
-
Mechanism: The eyes are particularly sensitive to chemical irritants. Direct contact with this compound can cause significant irritation to the cornea and conjunctiva.
-
Symptoms: Exposure can lead to redness, pain, watering, and in severe cases, damage to the eye tissue.[5]
-
Field Insight: The consequence of eye exposure is severe. The standard protocol of wearing safety glasses is the absolute minimum; in situations involving significant quantities or the potential for dust generation, tightly sealed safety goggles or a face shield are strongly recommended.[5]
Respiratory Tract Irritation (H335)
-
Mechanism: Inhalation of the dust can irritate the mucous membranes of the nose, throat, and lungs.
-
Symptoms: This can manifest as coughing, sneezing, shortness of breath, and inflammation of the respiratory tract.[5]
-
Field Insight: The primary route of exposure leading to respiratory irritation is the inhalation of airborne dust particles. This underscores the critical importance of handling this compound within a well-ventilated area, preferably a certified chemical fume hood.
Reactivity, Stability, and Storage Protocols
The stability of boronic acids is a key consideration for both their effective use in synthesis and their safe storage.
-
Chemical Stability: this compound is generally stable under standard laboratory conditions.[6] However, like many phenylboronic acids, it can undergo dehydration to form cyclic anhydrides (boroxines). This process is often reversible but can complicate purification and analysis.
-
Conditions to Avoid: Exposure to moisture should be minimized to prevent hydrolysis and potential degradation.[7] It is also crucial to avoid excessive heat and the generation of dust.[5]
-
Incompatible Materials: This compound should be stored away from strong oxidizing agents and strong acids to prevent vigorous and potentially hazardous reactions.[4][6]
-
Storage Recommendations: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][8] For long-term storage, refrigeration is often recommended to maintain product quality.[4]
Experimental Workflow: Safe Handling and Exposure Control
A self-validating safety protocol involves a multi-layered approach, from engineering controls to personal protective equipment (PPE). The following workflow is designed to mitigate the risks associated with handling this compound.
Engineering Controls
-
Primary Containment: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood or a glove box to control dust and vapor exposure.
-
Ventilation: Ensure the laboratory is equipped with adequate general and local exhaust ventilation to keep airborne concentrations low.[5]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][4]
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and change them immediately if contaminated.
-
Eye and Face Protection: Use chemical splash-resistant safety glasses or goggles that comply with OSHA 29 CFR 1910.133 or EU EN166 standards.[5][9] A face shield may be necessary for larger quantities.
-
Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, additional protective clothing may be required to prevent skin exposure.[4]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[4][10]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[3][4] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4] |
| Ingestion | Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[4][10] |
Spill, Disposal, and Environmental Considerations
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Avoid generating dust. Vacuum or sweep up the material using an inert absorbent and place it into a suitable, labeled container for disposal.[3]
-
Waste Disposal: Dispose of waste materials and contaminated containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains or waterways.[3]
-
Fire Fighting: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish fires.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[4][9] Hazardous decomposition products include carbon oxides and oxides of boron.[5]
Caption: A decision-making flowchart for first-aid response to an exposure event.
Conclusion
While this compound is a valuable reagent in modern synthetic chemistry, its potential to cause skin, eye, and respiratory irritation necessitates a rigorous and informed approach to safety. By understanding the specific hazards and implementing the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can effectively mitigate these risks. Adherence to these principles ensures not only the personal safety of laboratory staff but also the integrity and success of the scientific work being undertaken.
References
- 1. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
The Emergence of a Versatile Building Block: A Technical Guide to 4-Formyl-2-methylphenylboronic Acid
Abstract
This in-depth technical guide provides a comprehensive overview of 4-Formyl-2-methylphenylboronic acid (CAS No. 156428-81-8), a key building block in modern organic synthesis and drug discovery. While a singular "discovery" paper for this specific molecule is not readily identifiable, its development is intrinsically linked to the broader history and synthetic advancements of arylboronic acids. This guide will detail its probable synthetic evolution, key chemical properties, and pivotal applications, with a particular focus on its role in the synthesis of bioactive molecules for researchers, scientists, and drug development professionals.
Introduction: The Rise of Boronic Acids in Synthesis
Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups, have become indispensable tools in organic chemistry.[1] Their stability, low toxicity, and versatile reactivity make them ideal intermediates and building blocks in a myriad of chemical transformations.[1] The true ascent of boronic acids to prominence began with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1979. This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[2]
The unique bifunctional nature of this compound, possessing both a reactive formyl group and a boronic acid moiety, makes it a particularly valuable reagent. The formyl group can participate in a wide range of classical organic reactions, such as reductive amination, Wittig reactions, and aldol condensations, while the boronic acid enables the facile construction of biaryl structures through Suzuki-Miyaura coupling. This dual functionality allows for the strategic and efficient elaboration of molecular complexity, a highly desirable attribute in the synthesis of pharmaceuticals and other functional materials.
A History Rooted in Synthetic Evolution
The specific historical account of the first synthesis of this compound is not prominently documented in the scientific literature. However, its emergence can be understood as a logical progression from the foundational work on the synthesis of simpler formylphenylboronic acids. A key milestone in this area was the 1990 report by the research group of Heinrich Nöth on the synthesis of 4-formylphenylboronic acid.[3] This foundational work laid the groundwork for the preparation of a variety of substituted analogues.
The synthesis of this compound likely followed established methodologies, with the key challenge being the regioselective introduction of the boronic acid functionality onto the substituted benzene ring. The most probable synthetic route, based on established chemical principles, involves the borylation of a pre-functionalized aromatic precursor, namely 4-bromo-3-methylbenzaldehyde.
Synthesis of this compound: A Probable Pathway
The synthesis of this compound can be logically achieved through a two-step process starting from commercially available 3-methylbenzaldehyde.
Step 1: Synthesis of 4-Bromo-3-methylbenzaldehyde
The initial step involves the regioselective bromination of 3-methylbenzaldehyde. This electrophilic aromatic substitution is directed by the methyl group (ortho, para-directing) and the aldehyde group (meta-directing). The para-position to the methyl group is the most sterically accessible and electronically favorable for bromination.
Experimental Protocol: Bromination of 3-Methylbenzaldehyde
-
Materials: 3-Methylbenzaldehyde, N-Bromosuccinimide (NBS), Sulfuric acid, Dichloromethane.
-
Procedure:
-
Dissolve 3-methylbenzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add concentrated sulfuric acid to the solution while maintaining the temperature at 0-5 °C.
-
Portion-wise, add N-Bromosuccinimide to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-bromo-3-methylbenzaldehyde, which can be further purified by column chromatography on silica gel.
-
Step 2: Borylation of 4-Bromo-3-methylbenzaldehyde
The second and final step is the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved via a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.
Experimental Protocol: Synthesis of (4-Formyl-2-methylphenyl)boronic acid
-
Materials: 4-Bromo-3-methylbenzaldehyde, n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, Tetrahydrofuran (THF), Hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 4-bromo-3-methylbenzaldehyde in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise via syringe, maintaining the temperature below -70 °C. The formation of the aryllithium species is often indicated by a color change.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise to the aryllithium solution, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Diagram: Synthetic Workflow for this compound
Caption: A plausible two-step synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 156428-81-8[4] |
| Molecular Formula | C₈H₉BO₃[4] |
| Molecular Weight | 163.97 g/mol [4] |
| Appearance | White to off-white solid |
| IUPAC Name | (4-formyl-2-methylphenyl)boronic acid[5] |
| SMILES | CC1=C(C=C(C=C1)C=O)B(O)O |
| InChI Key | ORHODDYPZMCLBU-UHFFFAOYSA-N |
Core Application: The Suzuki-Miyaura Coupling
The paramount application of this compound in synthetic chemistry is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate, providing a powerful method for the synthesis of biaryl and substituted aromatic compounds.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (after activation with a base) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
Representative Protocol: Suzuki-Miyaura Coupling of (4-Formyl-2-methylphenyl)boronic acid with an Aryl Bromide
-
Materials: (4-Formyl-2-methylphenyl)boronic acid, Aryl bromide, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF, often with water).
-
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), (4-Formyl-2-methylphenyl)boronic acid (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) several times.
-
Add the degassed solvent(s) to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired biaryl compound.
-
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry and Drug Discovery
The utility of this compound is particularly pronounced in the field of medicinal chemistry, where the synthesis of complex, highly functionalized molecules is paramount. Boronic acids, in general, are recognized as important building blocks for the synthesis of bioactive molecules.[6] The Suzuki-Miyaura coupling is one of the most frequently used reactions in medicinal chemistry for the construction of carbon-carbon bonds.[2]
While specific, high-profile examples detailing the use of this compound in the synthesis of marketed drugs are not abundant in readily available literature, its application in the development of therapeutic candidates is evident in patent literature and research publications. One notable area is in the synthesis of adenosine A2A receptor antagonists . These compounds are of significant interest for the treatment of various central nervous system disorders, including Parkinson's disease, as well as in immuno-oncology.[7][8]
The general structure of many adenosine A2A receptor antagonists features a heterocyclic core with an aryl substituent. This compound serves as a versatile reagent to introduce the "4-formyl-2-methylphenyl" moiety onto these scaffolds via Suzuki-Miyaura coupling. The formyl group can then be further elaborated to fine-tune the pharmacological properties of the final compound, for instance, through reductive amination to introduce various amine-containing side chains.
Conclusion
This compound has emerged as a valuable and versatile building block in modern organic synthesis. While its formal "discovery" is not marked by a single seminal publication, its development is a testament to the continuous evolution of synthetic methodologies for arylboronic acids. Its bifunctional nature, combining the reactivity of a formyl group with the cross-coupling capabilities of a boronic acid, provides chemists with a powerful tool for the efficient construction of complex molecular architectures. Its application in the synthesis of bioactive molecules, particularly in the realm of drug discovery, underscores its importance and ensures its continued relevance in the years to come.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. EP2251344B1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 4-Formyl-2-methylphenylboronic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-2-methylphenylboronic acid has emerged as a highly versatile and strategic building block in contemporary organic synthesis. Its unique bifunctional architecture, featuring both a nucleophilic boronic acid moiety and an electrophilic aldehyde group on a sterically influenced phenyl ring, offers chemists a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of its core applications, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions and multicomponent transformations. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and highlight its critical application in the synthesis of high-value pharmaceutical agents, most notably the PARP inhibitor Talazoparib.
Introduction: A Bifunctional Reagent of Strategic Importance
In the landscape of synthetic organic chemistry, reagents that offer dual reactivity are invaluable for streamlining synthetic routes and enabling molecular diversity. This compound (CAS 156428-81-8) is a prime example of such a reagent.[1] Its structure is deceptively simple, yet it harbors two orthogonal reactive centers:
-
The Boronic Acid Group (-B(OH)₂): This moiety is the workhorse for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[2]
-
The Formyl Group (-CHO): The aldehyde acts as a versatile electrophile, ready to participate in a host of transformations including imine formation, reductive amination, and cyclization reactions like the Pictet-Spengler synthesis.[3]
The presence of the ortho-methyl group relative to the boronic acid introduces subtle but significant steric and electronic effects, influencing reaction kinetics and, in some cases, the stability of intermediates. This guide will explore how these features are strategically exploited in key synthetic applications.
Application I: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals and material science.[2] this compound serves as an excellent coupling partner, allowing for the direct introduction of a formyl-substituted, methylated phenyl ring onto a variety of substrates.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood, three-stage process involving a palladium catalyst.[4] The choice of catalyst (e.g., Pd(PPh₃)₄), base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation.
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-formyl-2-methylphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Synthesis of 2-(4-Formyl-2-methylphenyl)pyridine
This protocol describes the coupling of this compound with 2-bromopyridine, a common transformation for building ligands and pharmaceutical scaffolds.[4][5]
Materials:
-
This compound (1.2 equiv)
-
2-Bromopyridine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 2-bromopyridine, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-formyl-2-methylphenyl)pyridine.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | ~85% (Est.) | [4][5] |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | >90% | [6] |
| 5-Iodovanillin | Pd(PPh₃)₄ | Na₂CO₃ | Ethanol/H₂O | 60 | ~70-80% | [2] |
Application II: The Petasis Borono-Mannich (PBM) Reaction
The Petasis reaction is a powerful multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound to generate highly substituted amines and their derivatives, such as unnatural α-amino acids.[3][7] The bifunctional nature of this compound presents unique opportunities, where the boronic acid acts as the nucleophile source while the aldehyde can potentially serve as the carbonyl component in intramolecular variations or subsequent transformations.
Mechanistic Rationale
The Petasis reaction proceeds without a metal catalyst and is driven by a series of equilibria.[7]
-
Iminium Ion Formation: The amine and carbonyl component (e.g., glyoxylic acid) condense to form an iminium ion.
-
Boronate ("Ate") Complex Formation: The boronic acid reacts with the hydroxyl group of the carbonyl component (or another Lewis basic site) to form a highly nucleophilic boronate "ate" complex.
-
Nucleophilic Transfer: The organic group from the activated boronate complex is transferred intramolecularly to the electrophilic carbon of the iminium ion, irreversibly forming a new C-C bond and yielding the final amino acid product after workup.
Caption: Simplified workflow of the Petasis Borono-Mannich reaction.
Representative Experimental Protocol: Synthesis of 2-(4-Formyl-2-methylphenyl)-2-(morpholino)acetic acid
This protocol is a representative example based on established procedures for Petasis reactions with similar substrates.[8]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Glyoxylic acid monohydrate (1.1 equiv)
-
Dichloromethane (DCM) or Toluene
Procedure:
-
In a round-bottom flask, dissolve this compound, morpholine, and glyoxylic acid monohydrate in dichloromethane.
-
Stir the mixture vigorously at room temperature. For less reactive substrates, heating to 40-60 °C or using microwave irradiation (e.g., 120 °C for 10 min) can significantly accelerate the reaction.[8]
-
Monitor the reaction by LC-MS until the starting materials are consumed (typically 12-24 hours at room temperature).
-
Upon completion, concentrate the solvent under reduced pressure.
-
The resulting crude product can often be purified by trituration with diethyl ether or by recrystallization. If necessary, flash column chromatography can be employed.
Keystone Application: Synthesis of the PARP Inhibitor Talazoparib
The most significant and high-impact application of this compound is its role as a key intermediate in the synthesis of Talazoparib (BMN 673) .[9] Talazoparib is a highly potent, orally available inhibitor of poly(ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair.[9][10] It is approved for the treatment of patients with deleterious germline BRCA-mutated breast cancer.[10]
The Strategic Role in Core Scaffold Construction
In the synthesis of Talazoparib, the aldehyde functionality of this compound is leveraged in a crucial cyclization step that forms the complex, stereochemically rich core of the drug. While the boronic acid itself is not directly incorporated into the final molecule, it is used to first synthesize a necessary aldehyde intermediate, methyl 2-(4-formyl-2-methylphenyl)-...-carboxylate, via a Suzuki coupling. This intermediate then undergoes a reductive amination and cyclization cascade that resembles a Pictet-Spengler reaction.[9][11]
The reaction involves the condensation of the aldehyde with an amine intermediate, followed by an intramolecular cyclization and subsequent reduction to establish the critical stereocenters of the tetrahydropyridine ring system of Talazoparib. The precise positioning of the formyl and methyl groups on the phenyl ring is essential for achieving the correct geometry of the final drug molecule, which is vital for its potent binding to the PARP enzyme.[9]
Workflow: Pictet-Spengler Type Cyclization for Talazoparib Core
This workflow illustrates the pivotal transformation where the aldehyde derived from this compound is used to construct the drug's core structure.
Caption: Synthetic workflow for the Talazoparib core using the key aldehyde.
Conclusion
This compound is far more than a simple aromatic building block. Its bifunctional nature provides a strategic advantage in synthetic design, enabling both robust C-C bond formation via Suzuki-Miyaura coupling and complex amine synthesis through the Petasis reaction. Its indispensable role in constructing the core of the potent anticancer agent Talazoparib underscores its significance to the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the reactivity and applications of this reagent is essential for innovating and streamlining the synthesis of next-generation complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Petasis reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Petasis Reaction [organic-chemistry.org]
- 8. ijpsr.com [ijpsr.com]
- 9. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. mdpi.com [mdpi.com]
The Architect's Molecule: A Technical Guide to 4-Formyl-2-methylphenylboronic Acid as a Premier Building Block in Complex Synthesis
Foreword: The Unseen Versatility of a Bifunctional Linchpin
In the intricate world of chemical synthesis, the elegance of a building block is defined by its versatility and the precision it affords the synthetic chemist. 4-Formyl-2-methylphenylboronic acid (CAS: 156428-81-8) has emerged as a quintessential example of such a molecule. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a versatile formyl group, positions it as a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of this remarkable building block, offering not just protocols, but a deeper understanding of its reactivity and strategic applications for researchers, scientists, and professionals in drug development. We will delve into the causality behind its utility, from its role in the venerable Suzuki-Miyaura coupling to its application in multicomponent reactions and the synthesis of diverse heterocyclic and polycyclic scaffolds.
Physicochemical Properties and Synthesis
Before embarking on its synthetic applications, a thorough understanding of the intrinsic properties of this compound is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉BO₃ |
| Molecular Weight | 163.97 g/mol |
| Appearance | Light brown solid |
| Melting Point | 140 - 143 °C |
| Boiling Point (Predicted) | 357.7 ± 52.0 °C |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ |
| pKa (Predicted) | 7.42 ± 0.58 |
| Solubility | Slightly soluble in DMSO and Methanol |
Data sourced from various chemical suppliers and databases.
Strategic Synthesis of the Building Block
The reliable synthesis of this compound is a critical first step for its widespread application. A common and efficient laboratory-scale synthesis commences from the readily available 4-bromo-3-methylbenzaldehyde. The aldehyde functionality, being sensitive to the organometallic intermediates required for borylation, necessitates a protection strategy.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of the Aldehyde
-
To a solution of 4-bromo-3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, 2-(4-bromo-2-methylphenyl)-1,3-dioxolane.
Step 2: Borylation via Lithium-Halogen Exchange
-
Dissolve the protected aryl bromide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Deprotection and Isolation
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture vigorously for 2-4 hours at room temperature to effect the deprotection of the acetal.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, and this compound is an exceptional substrate for this palladium-catalyzed cross-coupling.[1][2][3] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl and styrenyl structures.[1]
Mechanistic Considerations: The Influence of Substituents
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The substituents on the phenylboronic acid play a crucial role in modulating its reactivity.
-
Ortho-Methyl Group: The methyl group at the ortho position introduces steric hindrance. While significant steric bulk can impede the reaction, a single methyl group often has a beneficial effect by promoting the reductive elimination step, which can be rate-limiting.[4] This steric influence can also be exploited to control atropisomerism in the synthesis of axially chiral biaryls.
-
Para-Formyl Group: The electron-withdrawing nature of the formyl group at the para position deactivates the phenyl ring, which can slow down the transmetalation step.[5] However, this electronic effect is often outweighed by other factors, and the formyl group's synthetic utility for subsequent transformations makes this a highly valuable feature.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Biaryl Scaffolds
The synthesis of biaryl compounds is a frequent objective in medicinal chemistry, as this motif is present in numerous approved drugs. This compound serves as an excellent partner in these transformations.
Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Table 2: Representative Suzuki-Miyaura Couplings with this compound
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |
| 3-Bromopyridine | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | ~85 |
| 1-Iodonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | >95 |
Yields are representative and can vary based on specific reaction conditions and substrate.
Multicomponent Reactions: The Power of Convergence
Multicomponent reactions (MCRs) are highly valued for their ability to generate molecular complexity in a single, convergent step from three or more starting materials. The bifunctional nature of this compound makes it an ideal substrate for MCRs, most notably the Petasis borono-Mannich reaction.[6][7][8]
The Petasis Reaction: A Gateway to Substituted Amines
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid to produce substituted amines and amino acids.[6][7][8] The formyl group of this compound can act as the carbonyl component, or the boronic acid moiety can participate as the nucleophilic partner.
Figure 2: Schematic representation of the Petasis three-component reaction.
Experimental Protocol: Petasis Reaction for α-Amino Acid Synthesis
-
Suspend the secondary amine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in a suitable solvent such as dichloromethane or ethanol.
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by the formation of a precipitate or by LC-MS.
-
If a precipitate forms, filter the solid and wash with a cold solvent to isolate the product.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
This reaction provides a straightforward route to novel α-amino acids with the synthetically versatile formyl and methyl-substituted phenyl group.
Derivatization of the Formyl Group: Expanding Synthetic Horizons
The aldehyde functionality of this compound offers a plethora of opportunities for further synthetic transformations. This allows for the sequential or orthogonal functionalization of the molecule, a highly desirable feature in complex molecule synthesis.
Olefination Reactions for Stilbene Synthesis
Stilbene and its derivatives are an important class of compounds with applications ranging from materials science (e.g., organic light-emitting diodes - OLEDs) to medicinal chemistry (e.g., kinase inhibitors).[9][10] The Wittig and Horner-Wadsworth-Emmons reactions are classic and reliable methods for converting the formyl group of this compound into a carbon-carbon double bond.
Experimental Protocol: Wittig Reaction for Stilbene Synthesis
-
Prepare the phosphonium ylide by treating a suitable benzyltriphenylphosphonium halide with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF at 0 °C or room temperature.
-
To the resulting ylide solution, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for several hours until the starting aldehyde is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to separate the stilbene derivative from triphenylphosphine oxide.
Condensation Reactions for Heterocycle Formation
The formyl group can readily undergo condensation reactions with active methylene compounds or other nucleophiles to construct a variety of heterocyclic scaffolds, such as quinolines and chalcones.[7][11]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
In a reaction vessel, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a solvent such as ethanol or toluene.
-
Add a catalytic amount of a base, such as piperidine or ammonium acetate.[12]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Filter the solid product and wash with a cold solvent. If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.
This reaction yields a versatile intermediate where the boronic acid moiety remains available for subsequent cross-coupling reactions.
Applications in Drug Discovery and Materials Science
The molecular scaffolds accessible through reactions involving this compound are of significant interest in both medicinal chemistry and materials science.
-
Drug Discovery: The biaryl, stilbene, and substituted amine motifs are prevalent in a wide range of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.[10] The ability to rapidly generate libraries of analogues by varying the coupling partners in Suzuki-Miyaura or Petasis reactions makes this building block invaluable for structure-activity relationship (SAR) studies. The formyl group can also be used as a handle to introduce pharmacophores or to attach the molecule to a larger scaffold.
-
Materials Science: The extended π-conjugated systems found in stilbene and biaryl derivatives are fundamental to the properties of organic electronic materials. These compounds are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[9][13][14] The boronic acid functionality can also be used to anchor these molecules to surfaces or to create porous organic frameworks.
Conclusion: A Building Block of Strategic Importance
This compound is more than just a chemical reagent; it is a strategic tool that empowers chemists to design and execute elegant and efficient synthetic routes to complex and valuable molecules. Its bifunctionality, coupled with the well-understood and reliable reactivity of its constituent groups, provides a robust platform for innovation. The ability to perform sequential or orthogonal transformations opens up a vast chemical space for exploration. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile and powerful building blocks like this compound will only increase. This guide has provided a comprehensive overview of its synthesis and key applications, with the aim of inspiring and enabling scientists to harness its full potential in their research endeavors.
References
- 1. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Petasis reaction - Wikipedia [en.wikipedia.org]
- 7. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 8. Petasis Reaction [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bhu.ac.in [bhu.ac.in]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 4-Formyl-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a premier method for the construction of these carbon-carbon bonds due to its mild conditions, exceptional functional group tolerance, and the general stability of its organoboron reagents.[1] This application note provides a detailed guide to employing 4-Formyl-2-methylphenylboronic acid in Suzuki-Miyaura coupling reactions. The presence of both a sterically demanding ortho-methyl group and an electron-withdrawing para-formyl group on the boronic acid presents unique challenges and opportunities in molecular synthesis, allowing for the creation of complex and functionally diverse biaryl structures.
The aldehyde functionality serves as a versatile synthetic handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, making this compound a valuable building block in multi-step syntheses.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
References
Application Note & Protocol: Palladium-Catalyzed Synthesis of Biaryls Using 4-Formyl-2-methylphenylboronic Acid
Abstract: The biaryl motif is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, natural products, and organic electronics.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds under mild conditions.[1][5][6][7] This application note provides a comprehensive guide to the palladium-catalyzed synthesis of biaryls utilizing 4-formyl-2-methylphenylboronic acid (CAS: 156428-81-8), a versatile building block.[8][9][10] We will delve into the mechanistic underpinnings of the reaction, offer expert insights into optimizing reaction parameters, and provide a detailed, step-by-step protocol for a representative coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this specific boronic acid in the synthesis of complex molecular architectures.
Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle, which typically involves a palladium(0) active species.[11][12] Understanding this mechanism is paramount for troubleshooting and rationally designing experiments. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a new Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[7] The choice of an electron-rich and sterically bulky phosphine ligand is critical as it increases the nucleophilicity of the Pd(0) center, thereby lowering the activation energy for this often rate-limiting step.[13]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium(II) center. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium, displacing the halide.[7][14]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4'-Methoxy-2-methyl-4-biphenylcarboxaldehyde
This protocol details the coupling of this compound with 4-bromoanisole. This specific example is chosen for its relevance, coupling a versatile aldehyde-containing building block with a common, electronically neutral aryl bromide.
Reaction Scheme: (4-Formyl-2-methylphenyl)boronic acid + 4-Bromoanisole ---[Pd Catalyst, Ligand, Base]---> 4'-Methoxy-2-methyl-4-biphenylcarboxaldehyde
Causality Behind Experimental Choices:
-
Catalyst System: We use Palladium(II) acetate (Pd(OAc)₂) as a pre-catalyst. In the presence of a phosphine ligand and base, it is readily reduced in situ to the active Pd(0) species.[15] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is selected as the ligand. It is an electron-rich, bulky biaryl phosphine ligand known to promote efficient oxidative addition and reductive elimination, leading to high turnover numbers and suitability for a broad range of substrates.[15]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to activate the boronic acid without promoting significant side reactions with the aldehyde functionality. Stronger bases could lead to undesired aldol-type reactions or decomposition.
-
Solvent System: A mixture of toluene and water is used. Toluene solubilizes the organic components, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the crucial transmetalation step can occur at the interface. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst and phosphine ligand.
Materials and Equipment
| Reagent | CAS No. | Molecular Weight | Notes |
| This compound | 156428-81-8 | 163.97 g/mol | Purity >98% |
| 4-Bromoanisole | 104-92-7 | 187.04 g/mol | |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | Catalyst precursor |
| SPhos | 657408-07-6 | 410.51 g/mol | Ligand |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Anhydrous powder |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Degassed |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | For extraction & chromatography |
| Hexanes | 110-54-3 | 86.18 g/mol | For chromatography |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Anhydrous, for drying |
| Celite® | 61790-53-2 | - | For filtration |
Equipment:
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle with temperature controller
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel, F₂₅₄)
Step-by-Step Experimental Protocol
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
1. Reaction Setup: a. Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Fit one neck with a condenser and the other with a rubber septum. b. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
2. Reagent Addition: a. To the flask, add this compound (1.64 g, 10.0 mmol, 1.2 equiv), 4-bromoanisole (1.56 g, 8.33 mmol, 1.0 equiv), potassium carbonate (2.30 g, 16.66 mmol, 2.0 equiv), palladium(II) acetate (37 mg, 0.167 mmol, 2 mol%), and SPhos (137 mg, 0.333 mmol, 4 mol%). b. Briefly evacuate and backfill the flask with inert gas three times.
3. Solvent Addition and Degassing: a. Add anhydrous toluene (32 mL) and deionized water (8 mL) via syringe. b. Degas the resulting mixture by bubbling nitrogen or argon through the solution for 15-20 minutes while stirring. Alternatively, use three freeze-pump-thaw cycles for more rigorous degassing.
4. Reaction: a. After degassing, lower the flask into a preheated oil bath set to 85 °C. b. Stir the reaction mixture vigorously under a positive pressure of inert gas. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The starting aryl bromide should be consumed over time. The reaction is typically complete within 4-12 hours.[16]
5. Work-up: a. Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. b. Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with ethyl acetate (3 x 20 mL). c. Transfer the combined filtrate to a separatory funnel. Add 50 mL of deionized water. d. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). f. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
6. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Use a gradient eluent system, starting with 95:5 Hexanes:Ethyl Acetate, to isolate the product. c. Combine the pure fractions and remove the solvent in vacuo to yield the product as a white to off-white solid.
7. Characterization: a. Determine the final yield. A typical yield for this reaction is in the range of 80-95%. b. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Safety
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure rigorous degassing of solvents and use of a proper inert atmosphere. Use fresh, high-purity reagents. |
| Insufficient base or base activity | Use freshly opened or properly stored anhydrous base. Consider a stronger base like K₃PO₄ if needed. | |
| Protodeboronation | Presence of excess water or protic sources; prolonged reaction time at high temp. | Minimize reaction time once the starting material is consumed. Ensure anhydrous solvents are used where specified.[11] |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture | Improve degassing procedure. |
| Difficult Purification | Close Rf values of product and impurities | Optimize chromatography conditions (e.g., try a different solvent system, use a longer column). |
Safety Precautions:
-
This compound: May cause skin, eye, and respiratory irritation.[8]
-
Palladium Catalysts & Phosphine Ligands: Handle in a fume hood. Palladium compounds are toxic, and phosphine ligands can be air-sensitive and irritants.
-
Solvents: Toluene, ethyl acetate, and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
References
- 1. fiveable.me [fiveable.me]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 156428-81-8|(4-Formyl-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. mt.com [mt.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Strategic Execution of Suzuki Coupling with 4-Formyl-2-methylphenylboronic acid
Introduction: Navigating the Challenges of a Multifunctional Building Block
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide focuses on a particularly valuable yet challenging substrate: 4-Formyl-2-methylphenylboronic acid . This reagent is a key building block in the synthesis of complex molecules for pharmaceuticals and materials science, incorporating a synthetically useful aldehyde with the steric and electronic influence of an ortho-methyl group.
The successful application of this reagent hinges on a nuanced understanding of its inherent properties. The electron-withdrawing nature of the formyl group and the steric hindrance imposed by the ortho-methyl substituent present specific challenges that must be addressed through careful selection of reaction conditions. This document provides a detailed exploration of the mechanistic principles, optimized protocols, and troubleshooting strategies to empower researchers in leveraging this versatile building block effectively.
The Mechanistic Blueprint of the Suzuki-Miyaura Coupling
A successful protocol is not merely a recipe but an application of fundamental principles. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this cycle is critical for rational optimization and troubleshooting.
The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl halide), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4][5]
-
Transmetalation: The organic moiety from the organoboron species is transferred to the Pd(II) complex. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the ligand exchange.[2][5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Key Parameters for this compound
The unique structure of this boronic acid necessitates a departure from generic protocols. The interplay between steric hindrance and electronic effects requires careful consideration of each reaction component.
Catalyst and Ligand Selection: Overcoming Steric Hurdles
The ortho-methyl group on the boronic acid introduces significant steric bulk around the reactive center. This can impede both the transmetalation and the final reductive elimination steps. To overcome this, the palladium catalyst must be equipped with appropriate ligands.
-
Rationale: Bulky, electron-rich phosphine ligands are paramount.[4] The bulkiness of the ligand promotes the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition, particularly with less reactive aryl chlorides.[4][6]
-
Recommended Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, when paired with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for sterically demanding couplings.
-
Integrated Precatalysts: Commercially available precatalysts that incorporate these ligands (e.g., SPhos G3, XPhos G3) offer greater air stability and ensure the formation of the active monoligated Pd(0) species in solution.
-
Workhorse Catalysts: For more reactive coupling partners (aryl iodides/bromides), Pd(dppf)Cl₂ can be a reliable and cost-effective option.[7]
-
Base Selection: Activating the Boronic Acid without Compromise
The base plays a dual role: it activates the boronic acid for transmetalation while influencing the stability of the aldehyde functional group.[7]
-
Rationale: A sufficiently strong base is required to form the boronate "ate" complex, increasing its nucleophilicity. However, overly harsh basic conditions, especially in aqueous media at high temperatures, can promote unwanted side reactions like Cannizzaro-type reactions or decomposition of the aldehyde.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings, providing sufficient basicity without being overly aggressive. It is often used in anhydrous or minimally aqueous solvent systems.
-
Cesium Carbonate (Cs₂CO₃): A strong and effective base, particularly useful for difficult couplings due to the high solubility of its fluoride salts.[7]
-
Potassium Fluoride (KF): A milder base that can be advantageous when coupling with substrates containing base-sensitive functional groups (e.g., esters).[6] It is effective at activating the boronic acid without promoting hydrolysis or other side reactions.
-
Solvent System: Balancing Solubility and Reactivity
The choice of solvent is critical for ensuring all components remain in solution and for modulating the activity of the base and catalyst.
-
Rationale: Apolar aprotic solvents are generally preferred. The addition of a small amount of water can be beneficial as it helps to dissolve inorganic bases and can accelerate the transmetalation step.[7] However, for substrates prone to protodeboronation, anhydrous conditions are recommended.[7]
-
Recommended Solvents:
-
Dioxane / H₂O (e.g., 4:1 or 10:1): A classic and highly effective solvent system for a wide range of Suzuki couplings.[3][7]
-
Toluene or CPME: Good choices for running the reaction at higher temperatures.
-
Anhydrous DMF or Dioxane: Recommended when protodeboronation is a significant concern, often paired with a base like K₃PO₄.
-
Data Summary: Recommended Reaction Conditions
The optimal conditions will vary based on the reactivity of the coupling partner (the aryl halide). The following table provides validated starting points for optimization.
| Parameter | Aryl Iodide / Bromide | Aryl Chloride | Aryl Triflate |
| Pd Source | Pd(dppf)Cl₂ (2-3 mol%) or Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - (if using Pd(dppf)Cl₂) or PPh₃ (4-8 mol%) | SPhos or XPhos (2-4 mol%) | PCy₃ or P(t-Bu)₃ (4-6 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv) | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ or Cs₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Dioxane or Toluene (Anhydrous) | Dioxane or THF |
| Temperature | 80 - 100 °C | 100 - 110 °C | 60 - 80 °C |
| Notes | Generally high reactivity. Monitor for completion within 2-12 h. | Requires more active catalyst system due to the strength of the C-Cl bond.[8] | Reactivity is comparable to aryl bromides.[2] |
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Workflow Diagram:
Caption: A standard workflow for setting up a Suzuki coupling reaction.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).[7]
-
Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the atmosphere, then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by bubbling an inert gas through the solvent mixture for 20-30 minutes. Using a syringe, add 5 mL of the degassed solvent to the reaction flask under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation by oxygen).2. Insufficiently active catalyst/ligand system for the substrate.3. Poor solubility of reagents. | 1. Ensure rigorous degassing of solvents and vessel.2. Switch to a more active system (e.g., Pd₂(dba)₃ with SPhos/XPhos).[6]3. Try a different solvent system like DMF or increase the temperature. |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions (excess water, high temp, strong base).2. Reaction is too slow, allowing decomposition to compete. | 1. Use anhydrous solvents and a non-aqueous base (e.g., K₃PO₄).[7]2. Convert the boronic acid to a more stable pinacol or MIDA ester.[7]3. Use a more active catalyst to accelerate the desired coupling. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Occurs during the in-situ reduction of a Pd(II) precatalyst. | 1. Improve degassing technique. Ensure a tight seal on the reaction vessel.[9]2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst designed for slow release to minimize this pathway.[9] |
| Aldehyde-related Side Reactions | 1. Base is too strong or reaction temperature is too high. | 1. Switch to a milder base such as K₂CO₃ or KF.[6][10]2. Attempt the reaction at the lowest possible temperature that affords a reasonable rate. |
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Use of 4-Formyl-2-methylphenylboronic acid in drug discovery intermediates
An Application Guide to the Strategic Use of 4-Formyl-2-methylphenylboronic Acid in the Synthesis of Drug Discovery Intermediates
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the rapid and efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for forging carbon-carbon bonds, a transformation essential for assembling the core scaffolds of countless therapeutic agents.[1][2][3][4] Within the vast arsenal of reagents available for this reaction, this compound has emerged as a particularly valuable building block. Its strategic utility lies in its bifunctional nature: it possesses a boronic acid moiety for reliable palladium-catalyzed cross-coupling and a chemically versatile formyl (aldehyde) group that serves as a handle for subsequent, diverse synthetic transformations.[5][6]
This application note provides a detailed guide for researchers and drug development professionals on the effective use of this compound. We will explore its properties, provide a mechanistic overview of its primary application, and present a detailed, field-proven protocol for its use in a Suzuki-Miyaura coupling reaction to generate a key biaryl aldehyde intermediate.
Physicochemical Properties & Safe Handling
Understanding the fundamental properties of a reagent is critical for its successful and safe implementation in any synthetic workflow.
| Property | Value | Source |
| IUPAC Name | (4-formyl-2-methylphenyl)boronic acid | PubChem[7] |
| CAS Number | 156428-81-8 | PubChem[7] |
| Molecular Formula | C₈H₉BO₃ | PubChem[7] |
| Molecular Weight | 163.97 g/mol | PubChem[7] |
| Appearance | White to off-white solid/powder | N/A |
Structural Rationale: The utility of this molecule is derived from its specific arrangement of functional groups:
-
Boronic Acid (-B(OH)₂): The reactive center for the Suzuki-Miyaura cross-coupling, enabling the formation of a C-C bond with an aryl or heteroaryl halide.
-
Formyl Group (-CHO): An orthogonal functional handle that typically does not interfere with the coupling reaction and is available for a wide range of subsequent modifications, such as reductive amination, oxidation, or olefination.
-
Methyl Group (-CH₃): Positioned ortho to the boronic acid, this group can influence the dihedral angle of the resulting biaryl product, which can be crucial for modulating the molecule's conformation and its interaction with biological targets.
Safety and Handling Precautions: Based on available safety data, this compound is classified as an irritant.[7] Proper personal protective equipment (PPE) is mandatory.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]
-
Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Prevent contact with skin and eyes by wearing safety goggles, a lab coat, and appropriate gloves.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place. Some boronic acids are sensitive to moisture and are best stored under an inert atmosphere.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the most prominent application for this compound in drug discovery.[1][10][11] The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
Mechanistic Overview: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (the 4-formyl-2-methylphenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.[12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Aldehyde
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide, a common transformation in the synthesis of kinase inhibitors.[13]
Objective: To synthesize 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carbonitrile (as an illustrative example) via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Caption: Example synthesis of a biaryl aldehyde intermediate.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Mmol | Equiv. |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 | 1.00 g | 5.49 | 1.0 |
| This compound | 156428-81-8 | 163.97 | 1.08 g | 6.59 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 317 mg | 0.275 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 1.74 g | 16.47 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | 10 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.00 g, 5.49 mmol), this compound (1.08 g, 6.59 mmol), and sodium carbonate (1.74 g, 16.47 mmol).
-
Causality Note: Using a slight excess (1.2 equiv.) of the boronic acid helps to drive the reaction to completion, accounting for any potential protodeborylation or homocoupling side reactions. The base is essential for the formation of the active boronate species required for transmetalation.
-
-
Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) to the flask. Degas the resulting mixture by bubbling nitrogen through it for 15-20 minutes.
-
Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. A mixed solvent system like dioxane/water often improves the solubility of both the organic substrates and the inorganic base.
-
-
Catalyst Addition: To the degassed mixture, add Tetrakis(triphenylphosphine)palladium(0) (317 mg, 0.275 mmol).
-
Causality Note: The catalyst should be added last to the inerted mixture to maximize its active lifetime. 5 mol% is a typical catalyst loading for this type of reaction.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).[13]
-
Causality Note: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and remove residual water from the organic phase.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3).[13]
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Self-Validation:
| Observation | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficient degassing; Poor quality base. | Ensure proper inert atmosphere technique. Use a fresh bottle of catalyst or a different catalyst/ligand system (e.g., Pd(dppf)Cl₂). Use freshly dried, powdered base. |
| Significant Homocoupling of Boronic Acid | Reaction conditions too harsh; Presence of oxygen. | Lower the reaction temperature. Ensure thorough degassing of solvents and reaction vessel. |
| Protodeborylation (Boronic acid replaced by -H) | Excess water or base; Prolonged reaction time at high temperature. | Use the minimum required amount of base (2-3 equiv.). Reduce reaction time once the limiting reagent is consumed. |
Gateway to Complexity: Further Transformations
The true power of using this compound is that the resulting biaryl aldehyde is not an endpoint but a versatile intermediate. The formyl group is a gateway to a multitude of other functionalities, allowing for rapid library synthesis and structure-activity relationship (SAR) exploration.
Caption: Synthetic pathways originating from the biaryl aldehyde intermediate.
Conclusion
This compound is a high-value, versatile reagent for drug discovery. Its robust performance in the Suzuki-Miyaura cross-coupling allows for the reliable synthesis of biaryl scaffolds. The presence of the orthogonal formyl group provides a critical functional handle for subsequent diversification, enabling the efficient exploration of chemical space and the optimization of lead compounds. The detailed protocol and mechanistic insights provided herein serve as a comprehensive resource for scientists to confidently incorporate this powerful building block into their drug discovery programs.
References
- 1. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Formyl-2-methylphenylboronic Acid in Synthetic Chemistry
Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis
4-Formyl-2-methylphenylboronic acid (CAS 156428-81-8) is a versatile bifunctional reagent that has emerged as a valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science.[1] Its structure, featuring a boronic acid and a formyl group on a substituted phenyl ring, offers two orthogonal reactive sites. This unique arrangement allows for sequential, chemoselective transformations, making it an ideal linchpin for the construction of complex molecular architectures such as biaryl aldehydes, substituted stilbenes, and intricate heterocyclic systems.[1][2]
The boronic acid moiety is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][3] Simultaneously, the aromatic aldehyde (formyl group) serves as a classical electrophile for a host of condensation reactions, including the formation of imines, alkenes (via Wittig or Knoevenagel reactions), and secondary amines through reductive amination.[1]
This guide provides an in-depth exploration of the experimental considerations and detailed protocols for leveraging the dual reactivity of this compound. We will delve into the mechanistic rationale behind reaction conditions, offer field-proven troubleshooting advice, and present validated, step-by-step procedures to ensure reproducible and high-yielding results in your laboratory.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application. Key data are summarized below.
| Property | Value | Source |
| CAS Number | 156428-81-8 | --INVALID-LINK-- |
| Molecular Formula | C₈H₉BO₃ | --INVALID-LINK-- |
| Molecular Weight | 163.97 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 237-242 °C | --INVALID-LINK-- |
Stability and Storage: Arylboronic acids are generally stable solids but can be susceptible to certain degradation pathways. A common issue is the propensity to form cyclic trimeric anhydrides, known as boroxines, through dehydration. While this is often a reversible process under reaction conditions, it can complicate accurate weighing and stoichiometry. Furthermore, under harsh basic conditions or elevated temperatures, protodeboronation (the replacement of the -B(OH)₂ group with a hydrogen atom) can occur, leading to yield loss.[4] For long-term storage, it is advisable to keep the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
The Duality of Reactivity: A Strategic Overview
The synthetic utility of this compound stems from the ability to selectively address its two functional groups. The choice of reaction conditions dictates which moiety reacts, enabling a modular approach to synthesis.
Application I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount method for constructing biaryl structures. The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, Pd(II) precursors like Pd(OAc)₂ are often used and are reduced in situ. The choice of phosphine ligands (e.g., PPh₃, or more electron-rich and bulky Buchwald ligands like SPhos) is critical; they stabilize the Pd(0) center, facilitate oxidative addition, and influence the rate of reductive elimination.[4]
-
Base: A base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step where the aryl group is transferred from boron to palladium.[3] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The presence of water often accelerates this step.
-
Solvent: A mixture of an organic solvent (like THF, Dioxane, or Toluene) and an aqueous basic solution is common. This biphasic system facilitates the interaction of all components. Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[4]
Detailed Protocol: Synthesis of a Biaryl Aldehyde
This protocol is adapted from a procedure described in patent literature, demonstrating a practical application of the reagent.[5]
Reaction Scheme: (Aryl-Br) + this compound --[Pd(PPh₃)₄, K₂CO₃, THF/H₂O]--> 4'-Formyl-2'-methyl-biphenyl derivative
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF), degassed
-
2M Aqueous K₂CO₃ solution, degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (e.g., 1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Degassing: Seal the flask with a septum and purge with a steady stream of inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed THF (e.g., 25 mL) and the degassed 2M aqueous K₂CO₃ solution (e.g., 1.7 mL) via syringe.[5]
-
Reaction: Heat the reaction mixture to 65-80 °C and stir overnight. The reaction should be monitored for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl aldehyde.
Application II: Condensation Reactions of the Formyl Group
The aldehyde functionality provides a gateway to a vast number of classical organic transformations. The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is an excellent example of C=C bond formation.
Causality Behind Experimental Choices:
-
Active Methylene Compound: These are compounds with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'), such as malononitrile or diethyl malonate. The electron-withdrawing groups increase the acidity of the methylene protons, allowing for deprotonation by a weak base to form a stabilized carbanion.[6]
-
Catalyst: A weak base, such as piperidine or pyridine, is typically sufficient to catalyze the reaction. It deprotonates the active methylene compound without promoting the self-condensation of the aldehyde. Boric acid itself has also been shown to catalyze such condensations, particularly under microwave conditions.
-
Conditions: The reaction involves a nucleophilic addition of the carbanion to the aldehyde carbonyl, followed by a dehydration step. This dehydration is often the thermodynamic driving force for the reaction.
Representative Protocol: Knoevenagel Condensation
This is a general protocol for the Knoevenagel condensation of an aromatic aldehyde. While a specific literature example for this compound in this context is not provided, this procedure is based on well-established methods for similar substrates.
Reaction Scheme: this compound + CH₂(CN)₂ --[Piperidine, EtOH]--> (E)-2-((4-(dihydroxyboranyl)-3-methylbenzylidene))malononitrile
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.05 equiv)
-
Piperidine (catalytic amount, ~0.1 equiv)
-
Ethanol (EtOH)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (e.g., 1.0 mmol) in ethanol (e.g., 10 mL).
-
Reagent Addition: Add malononitrile (1.05 mmol) to the solution, followed by a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Stir the mixture at room temperature or heat gently to reflux (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC. The product often precipitates from the reaction mixture upon completion or cooling.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product under vacuum to obtain the pure condensed product. Further purification via recrystallization can be performed if necessary.
Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | 1. Inactive Catalyst (oxidized Pd(0)).2. Protodeboronation of the boronic acid.3. Inefficient transmetalation. | 1. Ensure rigorous degassing of all solvents and reagents. Use a fresh catalyst or a robust pre-catalyst.[4]2. Use milder bases (e.g., KF) or shorter reaction times. Consider converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester.[2][4]3. Use a stronger base (e.g., K₃PO₄), ensure it is finely powdered, and add a small amount of water to improve solubility and boronate formation.[4] |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen, which can catalyze the oxidative homocoupling of two boronic acid molecules. | Rigorously degas the reaction mixture. Use a Pd(0) source directly or ensure complete in situ reduction of the Pd(II) pre-catalyst before adding the coupling partners.[2] |
| Difficult Purification | The polarity of the boronic acid and/or the final product can lead to streaking on silica gel columns or poor solubility. | 1. For purifying the boronic acid itself, consider recrystallization from hot water or an acid/base workup to form a salt, which can be extracted and then neutralized.[1]2. For reaction products, if silica gel chromatography is problematic, consider using neutral alumina or reverse-phase (C18) chromatography.[1] |
| Chemoselectivity Issues | Unintended reaction at the aldehyde group during a Suzuki coupling (e.g., reduction or side reactions with the base/solvent at high temperatures). | Protect the aldehyde as an acetal prior to the Suzuki coupling. The acetal is stable to the basic conditions and can be easily deprotected with mild acid after the C-C bond is formed. |
Conclusion
This compound stands out as a powerful and versatile reagent for constructing complex organic molecules. Its bifunctional nature, when approached with a clear understanding of the underlying chemical principles, allows for the strategic and sequential formation of both C-C and C=X bonds. By carefully selecting catalysts, bases, and reaction conditions, researchers can chemoselectively harness the reactivity of either the boronic acid or the formyl group. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals to successfully incorporate this valuable building block into their synthetic programs, paving the way for new discoveries in medicine and materials.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN116829524A - é ¸æ§å®è½å¢çç·åºåæ¹æ³ - Google Patents [patents.google.com]
- 5. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 6. EaseToLearn.com [easetolearn.com]
Step-by-step guide to using 4-Formyl-2-methylphenylboronic acid in the lab
An In-Depth Guide to the Laboratory Use of 4-Formyl-2-methylphenylboronic Acid
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of this compound. This bifunctional reagent is a valuable building block in modern organic synthesis, prized for its unique combination of a reactive boronic acid moiety and a versatile formyl group. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower users to optimize their synthetic strategies and troubleshoot effectively.
Reagent Overview and Physicochemical Profile
This compound (CAS No. 156428-81-8) is an organoboron compound that serves as a cornerstone in the construction of complex molecular architectures.[1][2] Its utility stems from its bifunctional nature: the boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[3] Simultaneously, the aldehyde (formyl) group provides a reactive handle for a wide array of subsequent chemical transformations, including oxidations, reductions, reductive aminations, and olefination reactions.[3][4] This dual reactivity makes it an exceptionally efficient intermediate in multi-step syntheses common in pharmaceutical and materials science research.[5]
Key Physicochemical Data
The following table summarizes the essential properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | (4-formyl-2-methylphenyl)boronic acid | [1] |
| CAS Number | 156428-81-8 | [1][2][6] |
| Molecular Formula | C₈H₉BO₃ | [1][2][6] |
| Molecular Weight | 163.97 g/mol | [1][2][6] |
| Appearance | Light brown to white solid | [6] |
| Melting Point | 140 - 143 °C | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
Safety, Handling, and Storage Protocols
Scientific integrity begins with safety. Arylboronic acids, while generally stable, require specific handling and storage procedures to ensure both user safety and reagent integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Adherence to GHS guidelines is mandatory.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6][7]
-
Precautionary Actions: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area, preferably a fume hood.[7]
Mandatory PPE:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[8][9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Standard laboratory coat.
-
Respiratory Protection: If significant dust is generated, use a NIOSH/MSHA approved respirator.[8]
Storage and Stability Considerations
The long-term stability of arylboronic acids is critical for reproducible experimental outcomes. Improper storage can lead to degradation, primarily through two pathways:
-
Dehydration/Anhydride Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[10][11] While often still reactive in Suzuki couplings, the presence of boroxines complicates accurate massing of the reagent.
-
Protodeboronation: This is an irreversible decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by moisture, heat, and certain acidic or basic conditions.[12][13]
Optimized Storage Protocol:
-
Temperature: Store in a refrigerator at 2-8°C.[6]
-
Atmosphere: Store under an inert gas (Nitrogen or Argon) to minimize exposure to moisture and oxygen.[6]
-
Container: Keep in a tightly sealed container. Boronic acids are often hygroscopic, meaning they absorb moisture from the air.[14]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8][9]
Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in the laboratory.
References
- 1. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid | MDPI [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8 [amp.chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 14. laballey.com [laballey.com]
Application Notes & Protocols: 4-Formyl-2-methylphenylboronic Acid in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Utility of a Bifunctional Building Block
4-Formyl-2-methylphenylboronic acid (CAS No. 156428-81-8) is an organoboron compound distinguished by its bifunctional nature.[1][2][3] It incorporates two highly versatile reactive sites within a single aromatic scaffold: a boronic acid group and a formyl (aldehyde) group. This unique architecture positions it as a powerful building block in the rational design and synthesis of advanced functional materials.[4][5][]
The boronic acid moiety is renowned for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[7][8][9] It also exhibits a reversible covalent interaction with cis-1,2- and -1,3-diols, a property extensively exploited in the development of chemical sensors and drug delivery systems.[10][11][12] Simultaneously, the formyl group serves as a reactive handle for forming imine bonds, enabling the construction of dynamic covalent structures such as Covalent Organic Frameworks (COFs) and providing a site for further postsynthetic modification.
These dual functionalities make this compound a key intermediate in the creation of materials with tailored electronic, optical, and porous properties, finding applications in organic electronics, porous materials, and biosensing.[7][10][13] This document provides an in-depth guide to its primary applications in materials science, complete with detailed experimental protocols for researchers and scientists.
Caption: Chemical structure of this compound.
Application 1: Synthesis of π-Conjugated Systems via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl systems, which are fundamental components of many functional organic materials, including polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8][9][14] this compound serves as a key building block, allowing for the introduction of a formyl- and methyl-substituted phenyl ring into a larger conjugated structure. The formyl group can be used for subsequent reactions or to tune the electronic properties of the final material.
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are oxidative addition of an organohalide to the Pd(0) center, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.08 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet.
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the aryl bromide, potassium carbonate, and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Ligand Addition: In a separate vial, briefly purge the Pd(OAc)₂ and phosphine ligand with inert gas. Add the catalyst and ligand to the main reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water) via syringe. Degassing the solvent (by sparging with inert gas for 20-30 minutes) is crucial to prevent catalyst oxidation.
-
Reaction: Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-24 hours.
-
Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / Phosphine Ligand | Pre-catalyst and ligand form the active Pd(0) species in situ. Ligand choice can influence reaction efficiency.[15] |
| Base | K₂CO₃ (aqueous) | Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[15] |
| Solvent | Toluene/Water | Biphasic system; the organic solvent solubilizes the reactants and catalyst, while water dissolves the inorganic base. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidation and deactivation of the catalytically active Pd(0) species. |
Application 2: Building Blocks for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas.[16] Their tunable porosity and functionality make them promising for applications in gas storage, separation, and catalysis. The bifunctional nature of this compound makes it an excellent candidate as a linker or building block for COFs. The formyl group can react with amines to form imine-linked COFs, while the boronic acid can undergo self-condensation to form boroxine-linked COFs or react with diols (like catechols) to form boronate-ester-linked COFs.[16]
Caption: Formation of a 2D imine-linked COF using a formyl-containing monomer.
Protocol 2: Synthesis of a Boronate-Ester-Linked COF
This protocol outlines the solvothermal synthesis of a COF using this compound and a catechol-based linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). The resulting COF will have free formyl groups decorating the pore walls, which can be used for post-synthetic modification.
Materials:
-
This compound (1.5 eq)
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (1.0 eq)
-
Solvent mixture: Mesitylene/1,4-Dioxane (1:1 v/v)
-
Aqueous acetic acid (6 M)
-
Pyrex tube, sonicator, high-temperature oven.
Procedure:
-
Monomer Preparation: Place this compound and HHTP into a Pyrex tube.
-
Solvent Addition: Add the mesitylene/dioxane solvent mixture to the tube.
-
Homogenization: Briefly sonicate the mixture to create a uniform suspension of the monomers.
-
Catalyst Addition: Add a small volume of aqueous acetic acid, which acts as a catalyst for the reversible boronate ester formation, promoting crystallinity.
-
Reaction: Flash-freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube. Place the sealed tube in an oven at 120 °C for 72 hours. Causality Note: The solvothermal conditions (high temperature and pressure) under a vacuum facilitate the dehydration reaction and allow for the slow, reversible bond formation necessary to form a crystalline, ordered framework rather than an amorphous polymer.
-
Isolation: After 72 hours, remove the tube from the oven and allow it to cool to room temperature. A solid precipitate (the COF) should be visible.
-
Washing and Activation: Carefully open the tube and collect the solid by filtration. Wash the solid sequentially with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomers and residual solvent trapped within the pores.
-
Drying: Dry the purified COF powder under a high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to completely remove guest molecules from the pores. This process is known as "activation."
-
Characterization: The resulting COF powder can be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity, and by gas (N₂) sorption analysis to determine the surface area and porosity.
Application 3: Functionalization of Surfaces for Sensor Applications
The ability of boronic acids to bind with cis-diols makes them ideal recognition elements for sugars, glycoproteins, and other biologically relevant molecules.[11] this compound can be used to functionalize surfaces (e.g., gold electrodes, nanoparticles, polymer membranes) to create chemical sensors.[10][11] The formyl group provides a convenient point of attachment to an amine-modified surface via imine condensation, while the boronic acid group remains available for sensing.
This approach has been used to develop electrochemical and fluorescent sensors.[11] Upon binding of a diol-containing analyte to the boronic acid, a detectable change in the electrochemical signal or fluorescence can be measured.[11][17]
Caption: Workflow for fabricating a boronic acid-based sensor surface.
Protocol 3: Surface Functionalization for an Electrochemical Sensor
This protocol describes the modification of a gold electrode surface for the potential detection of cis-diol-containing analytes.
Materials:
-
Gold electrode
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.
-
Cysteamine or another amine-terminated thiol
-
Ethanol
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Electrode Cleaning: Clean the gold electrode by polishing with alumina slurry, followed by sonication in ethanol and deionized water. Finally, immerse the electrode in Piranha solution for 60 seconds to remove organic residues and create a hydrophilic surface. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Amine Self-Assembled Monolayer (SAM) Formation: Immerse the clean gold electrode in a 10 mM solution of cysteamine in ethanol for 12-24 hours. The thiol group will form a strong bond with the gold surface, resulting in a self-assembled monolayer with terminal amine groups.
-
Rinsing: After incubation, rinse the electrode thoroughly with ethanol and deionized water to remove any non-covalently bound cysteamine. Dry with nitrogen.
-
Immobilization of Boronic Acid: Prepare a 5 mM solution of this compound in anhydrous DMF. Immerse the amine-functionalized electrode in this solution and allow it to react for 4-6 hours at room temperature. The formyl group of the boronic acid will react with the surface amine groups to form a stable imine linkage.
-
Final Rinse and Storage: Rinse the electrode extensively with DMF, followed by ethanol and PBS buffer to remove any unreacted boronic acid. The sensor is now ready for use.
-
Electrochemical Detection: The functionalized electrode can be used as the working electrode in a three-electrode electrochemical cell. The binding of a diol-containing analyte can be detected by techniques such as cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) in the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻. The binding event alters the local environment at the electrode surface, leading to a measurable change in the electrochemical response.
References
- 1. scbt.com [scbt.com]
- 2. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8 [amp.chemicalbook.com]
- 3. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenolic Building Blocks for the Assembly of Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. nbinno.com [nbinno.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Covalent Organic Framework Composites: Synthesis and Analytical Applications [mdpi.com]
- 17. Luminescent metal-organic frameworks as chemical sensors based on "mechanism-response": a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bifunctional Virtuoso: Advanced Derivatization Protocols for 4-Formyl-2-methylphenylboronic Acid in Modern Synthesis
Introduction: A Privileged Scaffold in Synthetic Chemistry
In the landscape of contemporary organic synthesis, building blocks possessing orthogonal reactivity are of paramount importance. They offer chemists a strategic advantage, allowing for sequential and selective modifications to construct complex molecular architectures. 4-Formyl-2-methylphenylboronic acid (CAS 156428-81-8) has emerged as a quintessential example of such a versatile reagent.[1] Its structure, featuring a boronic acid and an aldehyde moiety on a sterically defined phenyl ring, provides two distinct chemical handles for a variety of transformations.[2] This unique arrangement makes it a valuable intermediate in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[3]
The boronic acid group is a stalwart participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[2][4][5] Concurrently, the formyl group serves as a versatile electrophile, amenable to a suite of classical organic reactions including reductive amination, Wittig olefination, and Knoevenagel condensation.[2] This application note provides detailed, field-proven protocols for the derivatization of this compound, offering researchers and drug development professionals a comprehensive guide to unlocking its synthetic potential. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes.
I. The Suzuki-Miyaura Cross-Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, facilitating the creation of biaryl structures that are prevalent in numerous biologically active molecules.[6][7] The boronic acid functionality of this compound readily participates in this palladium-catalyzed transformation, allowing for the introduction of a substituted phenyl ring while preserving the reactive aldehyde for subsequent modifications.[2]
Causality of Experimental Choices
The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions, such as protodeboronation. A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle.[5] The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[4] A biphasic solvent system or the use of a polar aprotic solvent helps to solubilize both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Synthesis of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carbonitrile
This protocol details the coupling of this compound with 4-bromobenzonitrile.
Materials:
-
This compound (1.0 equiv)
-
4-Bromobenzonitrile (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (3:1:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 6.1 mmol), 4-bromobenzonitrile (1.33 g, 7.32 mmol), and potassium carbonate (1.69 g, 12.2 mmol).
-
Add the toluene/ethanol/water solvent mixture (25 mL).
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Under a positive pressure of argon, add Pd(PPh₃)₄ (211 mg, 0.183 mmol).
-
Heat the reaction mixture to 85 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC (3:1 Hexanes/Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford the title compound as a white solid.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-Bromobenzonitrile |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 85 °C |
| Time | 12 hours |
| Typical Yield | 85-95% |
II. Reductive Amination: Accessing Diverse Amine Derivatives
Reductive amination is a robust and widely utilized method for the synthesis of amines from carbonyl compounds.[8] The aldehyde functionality of this compound can be readily converted to a wide range of primary, secondary, and tertiary amines, introducing a key pharmacophore while retaining the boronic acid for subsequent cross-coupling reactions.[9][10]
Causality of Experimental Choices
The choice of reducing agent is critical for the success of a reductive amination. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.[10][11] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to facilitate imine formation. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Protocol 2: Synthesis of (4-((Cyclohexylamino)methyl)-2-methylphenyl)boronic acid
This protocol describes the reductive amination of this compound with cyclohexylamine.
Materials:
-
This compound (1.0 equiv)
-
Cyclohexylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 g, 6.1 mmol) and anhydrous DCM (30 mL).
-
Add cyclohexylamine (0.77 mL, 6.71 mmol) followed by a single drop of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.94 g, 9.15 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Monitor the reaction by TLC (9:1 DCM/Methanol).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Stir vigorously for 15 minutes, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel (gradient elution, 0% to 10% methanol in DCM).
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Cyclohexylamine |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Time | 16 hours |
| Typical Yield | 80-90% |
III. The Wittig Reaction: Olefination to Stilbene and Styrene Derivatives
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[12] It allows for the regioselective formation of a carbon-carbon double bond, converting the formyl group of this compound into a vinyl or substituted vinyl group.[13][14] This transformation opens up avenues to stilbene and styrene derivatives, which are important motifs in materials science and medicinal chemistry.
Causality of Experimental Choices
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide.[15] The ylide is typically generated in situ by treating a phosphonium salt with a strong base, such as n-butyllithium or sodium hydride.[16] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes.[17] The choice of solvent, typically an anhydrous ether like THF, is crucial to prevent quenching of the highly basic ylide.
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig Reaction.
Protocol 3: Synthesis of (2-Methyl-4-styrylphenyl)boronic acid
This protocol describes the Wittig olefination of this compound with benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)
-
This compound (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (2.8 g, 7.21 mmol) and anhydrous THF (40 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.88 mL, 7.21 mmol, 2.5 M in hexanes) dropwise via syringe. A deep orange or red color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 g, 6.1 mmol) in anhydrous THF (10 mL).
-
Add the solution of the boronic acid dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (4:1 Hexanes/Ethyl Acetate).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to separate the desired stilbene derivative from the triphenylphosphine oxide byproduct.
| Parameter | Value |
| Reactant 1 | This compound |
| Ylide Precursor | Benzyltriphenylphosphonium chloride |
| Base | n-Butyllithium (n-BuLi) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Time | 4 hours |
| Typical Yield | 70-85% |
IV. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[18][19][20] This reaction provides a straightforward route to electron-deficient alkenes from this compound, which are valuable intermediates in Michael additions, Diels-Alder reactions, and the synthesis of various heterocyclic compounds.[2]
Causality of Experimental Choices
The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[20] The reaction is often carried out in a protic solvent like ethanol or methanol. In some cases, azeotropic removal of water using a Dean-Stark apparatus can drive the reaction to completion. More recently, greener methods using catalysts like boric acid in aqueous ethanol have been developed.[2]
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Protocol 4: Synthesis of (E)-2-(4-(dihydroxyboryl)-3-methylbenzylidene)malononitrile
This protocol details the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.05 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 6.1 mmol) and malononitrile (0.42 g, 6.4 mmol) in ethanol (20 mL).
-
Add piperidine (0.06 mL, 0.61 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2 hours.
-
Monitor the reaction by TLC (1:1 Hexanes/Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate of the product should form. If not, reduce the volume of the solvent in vacuo.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the title compound as a pale yellow solid.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Malononitrile |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Time | 2 hours |
| Typical Yield | 90-98% |
Conclusion
This compound stands as a powerful and versatile building block for the synthesis of a diverse array of complex organic molecules. The orthogonal reactivity of its boronic acid and aldehyde functionalities allows for a strategic and stepwise approach to molecular construction. The protocols detailed herein for Suzuki-Miyaura coupling, reductive amination, Wittig olefination, and Knoevenagel condensation provide a robust toolkit for researchers in drug discovery and materials science. By understanding the underlying principles and carefully selecting reaction conditions, chemists can effectively harness the synthetic potential of this valuable intermediate to accelerate their research and development efforts.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. organicreactions.org [organicreactions.org]
- 20. purechemistry.org [purechemistry.org]
Application Notes & Protocols: 4-Formyl-2-methylphenylboronic acid pinacol ester for Improved Stability in Reactions
An In-Depth Technical Guide
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Formyl-2-methylphenylboronic acid pinacol ester. We delve into the mechanistic principles underpinning the enhanced stability conferred by the pinacol protecting group, a critical feature that overcomes the inherent limitations of free boronic acids. This document offers detailed, field-proven protocols for the application of this versatile reagent in Suzuki-Miyaura cross-coupling reactions, complete with data-driven parameter tables and troubleshooting insights. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to empower scientists to achieve more reliable, reproducible, and efficient synthetic outcomes.
Introduction: Overcoming the Achilles' Heel of Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of organic synthesis, celebrated for its power in forging carbon-carbon bonds.[1] Central to this transformation are organoboron reagents, particularly boronic acids. However, their utility is often compromised by their inherent instability.[2] Free boronic acids are susceptible to several degradation pathways, including oxidation, dehydrative trimerization into unreactive boroxines, and, most notably, protodeboronation under many reaction conditions. These issues can lead to inconsistent yields and complicate purification processes.
This compound pinacol ester emerges as a superior alternative. The strategic installation of the pinacol group to form a cyclic boronic ester dramatically enhances the compound's stability.[3] This protection renders the reagent less sensitive to air and moisture, simplifies handling, and extends its shelf life. The presence of the formyl (aldehyde) group provides a valuable synthetic handle for subsequent functionalization, such as reductive amination or condensation, while the boronic ester moiety serves as a robust partner in cross-coupling reactions.[4] This dual functionality makes it an invaluable building block in the synthesis of complex pharmaceuticals and advanced materials.
The Mechanism of Enhanced Stability: A Structural Perspective
The remarkable stability of boronic acid pinacol esters is not a matter of chance, but a direct consequence of their molecular architecture. The pinacol group, by forming a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system, provides both steric and electronic protection to the boron center.
-
Steric Shielding: The bulky methyl groups of the pinacol moiety physically obstruct the approach of deleterious species like water and oxygen to the vacant p-orbital of the boron atom.[5] This steric hindrance is the primary defense against unwanted hydrolysis and oxidation.
-
Reduced Lewis Acidity: The formation of the cyclic ester delocalizes electron density from the oxygen atoms to the boron center. This reduces the boron's Lewis acidity, making it less electrophilic and therefore less prone to attack by nucleophiles that would initiate protodeboronation.
-
Prevention of Boroxine Formation: Free boronic acids have a strong tendency to lose water and trimerize into cyclic boroxines. The pinacol ester structure entirely prevents this dehydration pathway, ensuring that the active monomeric boron species is available for the catalytic cycle.
Figure 1. A diagram illustrating the stabilization of the boron center by the pinacol group, preventing common degradation pathways.
Validated Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a robust method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound pinacol ester with a representative aryl bromide.
Materials and Reagents
-
This compound pinacol ester (1.2 equiv)
-
Aryl Bromide (1.0 equiv, limiting reagent)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)-CH₂Cl₂ Adduct
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene, with 10-20% water by volume
-
Reaction Vessel: Schlenk flask or microwave vial
-
Inert Gas: Argon or Nitrogen
Experimental Workflow: Step-by-Step
-
Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as oxygen can oxidatively deactivate the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound pinacol ester (0.6 mmol, 1.2 equiv), the chosen base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.015 mmol, 3 mol%). The slight excess of the boronic ester ensures the complete consumption of the potentially more valuable aryl halide.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 4 mL of 1,4-Dioxane) followed by deionized water (e.g., 1 mL). The water is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.
-
Degassing: To ensure complete removal of dissolved oxygen, subject the reaction mixture to three cycles of vacuum-backfill with the inert gas. For volatile solvents, a "freeze-pump-thaw" method is more rigorous.
-
Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-100 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-18 hours.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.
-
Purification: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the final biaryl product.
Figure 2. A step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Reaction Parameter Summary
| Parameter | Recommended Value/Type | Rationale & Causality |
| Boronic Ester Equiv. | 1.1 - 1.5 | Drives the reaction to completion by ensuring the limiting electrophile is fully consumed. |
| Catalyst Loading | 1 - 5 mol% | Balances reaction rate and cost. Higher loadings may be needed for challenging substrates like aryl chlorides. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base activates the boronic ester to form a more nucleophilic "ate" complex, which is crucial for the transmetalation step. K₃PO₄ is a strong, non-nucleophilic base often effective for a broad range of substrates.[1] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | The organic solvent solubilizes the coupling partners and catalyst, while water is essential for dissolving the base. |
| Temperature | 80 - 110 °C | Provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure) 2. Insufficiently strong base 3. Low reaction temperature | 1. Ensure rigorous degassing; use fresh catalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase temperature in 10 °C increments. |
| Significant Protodeboronation | Presence of excess water or acidic impurities; prolonged reaction time at high temperature. | Use anhydrous solvents (for the organic portion), limit water content, and monitor the reaction to avoid unnecessarily long heating times. While pinacol esters are stable, they are not immune to hydrolysis under harsh conditions.[4][6][7] |
| Homocoupling of Aryl Halide | Catalyst deactivation leading to side reactions; high catalyst concentration. | Improve degassing procedures. If the issue persists, consider lowering the catalyst loading. |
| Difficulty in Purification | Streaking on silica gel. | While less common than with free boronic acids, some pinacol esters can exhibit this behavior.[8] Ensure the reaction has gone to completion to consume the starting boronic ester. A co-eluting impurity may require an alternative solvent system for chromatography. |
Conclusion
This compound pinacol ester is a testament to the power of strategic molecular design in overcoming synthetic challenges. Its engineered stability provides a reliable, easy-to-handle, and versatile reagent that streamlines complex synthetic workflows. By mitigating the common failure points associated with free boronic acids, this pinacol ester allows researchers to execute Suzuki-Miyaura couplings with greater confidence and reproducibility. The protocols and insights provided herein serve as a robust starting point for harnessing the full potential of this valuable chemical tool in the pursuit of novel medicines and materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 4-Formyl-2-methylphenylboronic Acid Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions involving 4-Formyl-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common purification hurdles. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification strategy.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of products derived from this compound.
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: The impurity profile of your reaction will largely depend on the specific transformation you are performing (e.g., Suzuki-Miyaura coupling, reductive amination). However, some common impurities to anticipate include:
-
Unreacted this compound: This is a frequent impurity, especially if a stoichiometric excess was used.
-
Homocoupled biaryl species: In Suzuki-Miyaura reactions, the boronic acid can couple with itself, leading to a symmetrical biaryl impurity. This is often promoted by the presence of oxygen.[1]
-
Protodeboronation product (2-methylbenzaldehyde): The boronic acid group can be replaced by a hydrogen atom, a common side reaction known as protodeboronation.[1]
-
Oxidized starting material (4-carboxy-2-methylphenylboronic acid): The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly if the reaction is exposed to air for extended periods or under harsh conditions.
-
Palladium catalyst residues and ligands: In cross-coupling reactions, residual palladium and phosphine ligands (or their oxides) are common metallic and organic impurities.[2]
-
Boronic acid anhydrides (boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines, which can complicate purification.
Q2: My product is a biaryl aldehyde from a Suzuki-Miyaura coupling. What is a general purification strategy?
A2: A general and effective strategy for purifying biaryl aldehydes from a Suzuki-Miyaura coupling reaction involves a combination of extractive workup and chromatography.
-
Aqueous Workup: After the reaction, a standard workup involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water and brine.[1] To remove unreacted boronic acid, a basic wash with a mild base like sodium bicarbonate or sodium carbonate solution can be effective.[2][3] Boronic acids are weakly acidic and will partition into the aqueous basic layer as the corresponding boronate salt.[3]
-
Chromatography: Flash column chromatography on silica gel is typically the next step.[1] Given that your product is an aromatic aldehyde, it will be more polar than simple hydrocarbon byproducts but less polar than highly polar impurities like boronic acids or carboxylic acids. A gradient elution with a hexane/ethyl acetate solvent system is often a good starting point.[4]
Q3: I performed a reductive amination. How do I purify my amine product from the reaction mixture?
A3: The purification of an amine product from a reductive amination reaction requires separating it from unreacted starting materials (the aldehyde and the primary/secondary amine), the reducing agent byproducts, and any imine intermediate.
-
Acid-Base Extraction: A powerful technique for purifying amines is acid-base extraction. By washing the organic layer with an acidic solution (e.g., 1M HCl), your amine product will be protonated and move into the aqueous layer. Neutral or acidic impurities will remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate your amine, which can then be extracted back into an organic solvent.[5]
-
Scavenger Resins: For more challenging separations, scavenger resins can be highly effective. To remove excess aldehyde, a resin-bound amine (like Si-Amine) can be used.[6] To capture excess primary or secondary amine starting material, an aldehyde-functionalized resin can be employed.[7]
-
Chromatography: If chromatography is necessary, be aware that amines can sometimes streak on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 1%) can be added to the eluent.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the purification of products from reactions with this compound.
A. Suzuki-Miyaura Cross-Coupling Reactions
Issue 1: Significant amount of unreacted this compound in the purified product.
-
Cause: Inefficient removal during workup or co-elution during chromatography. The polarity of your product might be very similar to the starting boronic acid.
-
Troubleshooting Protocol:
-
Enhanced Basic Wash: During the workup, use a more rigorous basic wash. Instead of a single wash, perform multiple washes with 1M NaOH solution.[2] Be cautious if your product has base-labile functional groups.
-
Diethanolamine Adduct Formation: Unreacted boronic acid can be selectively precipitated from an organic solution by adding diethanolamine. The resulting diethanolamine adduct is often a crystalline solid that can be filtered off.[8][9]
-
Scavenger Resins: Stirring the crude product in a suitable solvent with a boronic acid scavenger resin (e.g., SiliaBond DEAM or Diol) can effectively remove the unwanted starting material.[6][10][11]
-
Chromatography Optimization: If using column chromatography, consider switching to a more polar solvent system, such as dichloromethane/methanol, which may provide better separation of polar compounds.[2]
-
Issue 2: My purified biaryl aldehyde product is contaminated with a byproduct that has a similar Rf value.
-
Cause: This could be the homocoupled product of this compound or the protodeboronated starting material (2-methylbenzaldehyde).
-
Troubleshooting Protocol:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities with different crystal lattice packing energies. Experiment with various solvent systems (e.g., ethanol, isopropanol, or mixtures like ethyl acetate/hexanes).[12]
-
Bisulfite Adduct Formation for Aldehyde Purification: This classic technique can be used to selectively isolate your aldehyde product. The crude mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base (like NaHCO3) and extracting it back into an organic solvent.[4][13]
-
Preparative HPLC: For very challenging separations, reversed-phase preparative HPLC can provide high-purity material. A common mobile phase would be a gradient of acetonitrile and water.[14]
-
B. Reductive Amination Reactions
Issue 3: My final amine product is contaminated with the intermediate imine.
-
Cause: Incomplete reduction during the reaction. This can happen if the reducing agent is not reactive enough or if an insufficient amount was used.[5]
-
Troubleshooting Protocol:
-
Re-subjection to Reducing Conditions: If feasible, you can re-subject the crude product to the reduction conditions to drive the reaction to completion.
-
Chromatographic Separation: The imine is generally less polar than the corresponding amine. A carefully run column chromatography, possibly with a shallow gradient, should allow for their separation. Adding a small amount of triethylamine to the eluent can improve the peak shape of the amine.
-
Acidic Wash: Imines can be hydrolyzed back to the aldehyde and amine under acidic conditions. A wash with dilute acid might hydrolyze the remaining imine, which could then be removed by a subsequent basic wash (to remove the aldehyde as the carboxylate after potential air oxidation) or by standard extraction procedures.
-
III. Experimental Protocols & Data
Protocol 1: Purification of a Biaryl Aldehyde via Extractive Workup and Flash Chromatography
-
Reaction Quench & Initial Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with:
-
1M NaOH (2 x 50 mL) to remove unreacted boronic acid.[2]
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with hexanes.
-
Load the adsorbed product onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 0% EtOAc and gradually increasing to 50% EtOAc). The exact gradient will depend on the polarity of the product.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.
-
| Compound Type | Typical Eluent System (Silica Gel) | Relative Polarity |
| Homocoupled Biaryl (no aldehyde) | 1-10% EtOAc in Hexanes | Low |
| Desired Biaryl Aldehyde Product | 10-40% EtOAc in Hexanes | Medium |
| Unreacted Boronic Acid | >50% EtOAc in Hexanes or CH2Cl2/MeOH | High |
Table 1: General Elution Order for Suzuki Coupling Products
Protocol 2: Purification of an Amine via Acid-Base Extraction
-
Initial Workup:
-
After the reaction, quench any remaining reducing agent according to standard procedures (e.g., careful addition of water or acetone).
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Extract with 1M HCl (3 x 50 mL). The amine product will move to the aqueous layer.
-
Combine the aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.
-
-
Basification and Re-extraction:
-
Cool the combined acidic aqueous layers in an ice bath.
-
Slowly add a base (e.g., 6M NaOH) until the pH is >12.
-
Extract the now basic aqueous layer with DCM or ethyl acetate (3 x 50 mL). The deprotonated amine product will move back into the organic layer.
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the purified amine.
-
IV. Visualized Workflows
Purification Strategy Decision Tree
A decision tree for selecting a purification strategy.
Impurity Removal Workflow
Workflow for sequential removal of common impurities.
V. References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?--INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!--INVALID-LINK--
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. --INVALID-LINK--
-
SiliCycle. (n.d.). SiliaBond Organic Scavengers. --INVALID-LINK--
-
Reddit. (2017). Purification of boronic acids?--INVALID-LINK--
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?--INVALID-LINK--
-
SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?--INVALID-LINK--
-
Benchchem. (n.d.). An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. --INVALID-LINK--
-
Columbia University. (n.d.). Column chromatography. --INVALID-LINK--
-
University of Rochester. (n.d.). Workup Tricks: Reagents. --INVALID-LINK--
-
SiliCycle. (2015). Bothered by mutagenic compounds? Let our expertise guide you. --INVALID-LINK--
-
Adkins, K. K., et al. (2011). Functionalization of Organotrifluoroborates: Reductive Amination. Organic letters, 13(16), 4352–4355. --INVALID-LINK--
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. --INVALID-LINK--
-
Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. --INVALID-LINK--
-
Curzon, G., & Giltrow, J. (1954). Aromatic aldehydes as specific chromatographic colour reagents for amino-acids. Nature, 173(4398), 314–315. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. --INVALID-LINK--
-
Wikipedia. (n.d.). Reductive amination. --INVALID-LINK--
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. --INVALID-LINK--
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?--INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?--INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives. --INVALID-LINK--
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?--INVALID-LINK--
-
Sciencemadness Discussion Board. (2017). chromatography - polarities. --INVALID-LINK--
-
Lambert, K. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57278. --INVALID-LINK--
-
MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. --INVALID-LINK--
-
Biotage. (n.d.). Metal scavengers for organic purification. --INVALID-LINK--
-
ResearchGate. (2008). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. --INVALID-LINK--
-
Morais, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 26(19), 5875. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
Magritek. (n.d.). The Aldol Condensation. --INVALID-LINK--
-
ResearchGate. (2006). Separation of Small Organic Compounds Derived from Aldol-Condensation by Membrane Processes. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. --INVALID-LINK--
-
Clayden, J., et al. (2008). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (-)-ephedrine or a proline-derived diamine. Beilstein journal of organic chemistry, 4, 47. --INVALID-LINK--
-
Li, G., & Wei, J. (2012). Sequential Aldol Condensation-Transition Metal-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids. Tetrahedron letters, 53(15), 1834–1837. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
-
Reddit. (2015). Purifying aldehydes?--INVALID-LINK--
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 46(28), 5359–5363. --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. --INVALID-LINK--
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. --INVALID-LINK--
-
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug-Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. --INVALID-LINK--
-
CSUB. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. --INVALID-LINK--
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. --INVALID-LINK--
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS omega, 5(45), 29352–29359. --INVALID-LINK--
-
He, Y., et al. (2025). Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources. Journal of agricultural and food chemistry. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. suprasciences.com [suprasciences.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. columbia.edu [columbia.edu]
Technical Support Center: Catalyst Selection for 4-Formyl-2-methylphenylboronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-formyl-2-methylphenylboronic acid. This resource, designed by application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to enhance your experimental success. The unique structure of this boronic acid, featuring both an electron-withdrawing aldehyde and a sterically hindering ortho-methyl group, presents specific challenges that require careful catalyst and condition selection.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you might encounter during your experiments, offering explanations and actionable solutions.
Q1: My reaction has stalled or shows very low conversion to the desired product. What are the likely causes and how can I fix it?
A1: Low or no conversion in the coupling of this compound is a common issue stemming from a combination of steric hindrance and electronic effects.
Primary Causes:
-
Steric Hindrance: The ortho-methyl group on the boronic acid can significantly slow down the crucial transmetalation step in the catalytic cycle.[1] This steric bulk impedes the approach of the boronic acid to the palladium center.
-
Catalyst Deactivation: The aldehyde group, while electron-withdrawing, can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition, especially at elevated temperatures.[2][3][4][5]
-
Inefficient Oxidative Addition: If you are using a less reactive aryl chloride as your coupling partner, the oxidative addition step may be the rate-limiting factor.[6][7]
Solutions & Optimization Strategies:
-
Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this sterically demanding substrate.[8]
-
Employ Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands are highly recommended. Ligands such as XPhos, SPhos, and RuPhos are designed to accelerate both oxidative addition and the subsequent reductive elimination, overcoming steric barriers.[1] N-heterocyclic carbenes (NHCs) also offer a highly effective alternative.[1][9]
-
Use Pre-formed Catalysts: Consider using well-defined palladium pre-catalysts, which can offer greater stability and activity.[10]
-
-
Choice of Base and Solvent:
-
Base: A moderately strong base is often required to facilitate the formation of the boronate species for transmetalation.[9][11] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.
-
Solvent System: A polar aprotic solvent system is generally preferred. Mixtures such as dioxane/water, THF/water, or DME/water are commonly used.[12][13] The water component is often crucial for the activity of the base and the transmetalation step.
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. If you suspect catalyst deactivation, try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
Q2: I'm observing significant formation of a side product where the boronic acid is replaced by a hydrogen atom (protodeboronation). How can I minimize this?
A2: Protodeboronation is a major competing pathway, especially for electron-deficient arylboronic acids like this compound.[13]
Primary Causes:
-
Presence of Protic Sources: Excess water or acidic impurities in the reaction mixture can lead to the cleavage of the C-B bond.
-
Slow Transmetalation: If the desired cross-coupling is slow due to steric hindrance, the boronic acid has more time to undergo protodeboronation.
Solutions & Optimization Strategies:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative.
-
Pinacol Ester: Boronic esters, such as the pinacol ester, are generally more stable and less prone to protodeboronation.[12]
-
MIDA Boronate or Aryltrifluoroborate: These derivatives offer enhanced stability and can slowly release the boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[13]
-
-
Careful Control of Reaction Conditions:
-
Increase the Rate of the Productive Coupling: By optimizing the catalyst system as described in Q1 with more active ligands, you can accelerate the desired Suzuki coupling, making it outcompete the protodeboronation pathway.
Q3: My reaction works, but the yield is inconsistent and difficult to reproduce. What factors should I investigate?
A3: Reproducibility issues often point to sensitivity to atmospheric conditions or the quality of reagents.
Primary Causes:
-
Oxygen Sensitivity: The active Pd(0) catalyst and phosphine ligands are susceptible to oxidation by atmospheric oxygen, which deactivates the catalyst.[13]
-
Reagent Purity: The purity of the boronic acid, aryl halide, base, and solvent is paramount. Impurities can poison the catalyst or introduce unwanted side reactions.
Solutions & Optimization Strategies:
-
Ensure an Inert Atmosphere:
-
Reagent Quality Control:
-
Fresh Reagents: Use fresh, high-purity boronic acid and ensure your palladium catalyst and ligands have been stored correctly under inert conditions.[13]
-
Base Activation: Consider grinding solid bases like K₃PO₄ to a fine powder to ensure consistency and reactivity.
-
Frequently Asked Questions (FAQs)
Q4: Which specific palladium catalyst/ligand system is a good starting point for coupling this compound?
A4: For a challenging substrate like this, a robust catalyst system is essential. A highly recommended starting point would be a combination of a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand.
| Catalyst Component | Example | Molar Loading (mol%) | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-2 mol% | Readily available and effective precursors to the active Pd(0) species.[15] |
| Ligand | XPhos or SPhos | 2-4 mol% | These ligands are known to be highly effective for sterically hindered substrates and promote fast reductive elimination.[1] |
Q5: Can I use a nickel catalyst for this transformation?
A5: While palladium is the most common catalyst for Suzuki-Miyaura couplings, nickel catalysts are a promising alternative, particularly for their potential to couple less reactive electrophiles.[15][16] However, the presence of the aldehyde group can be problematic. Aldehydes can coordinate strongly to Ni(0) centers, which can either lead to enhanced reactivity and selectivity or, conversely, catalyst inhibition.[2][3][4][5] If considering a nickel-based system, careful screening of ligands and conditions is necessary to avoid catalyst poisoning.
Q6: How does the choice of the aryl halide coupling partner affect the reaction?
A6: The reactivity of the aryl halide significantly influences the reaction conditions required. The general order of reactivity is I > Br > OTf >> Cl.[13]
-
Aryl Iodides and Bromides: These are generally good coupling partners and should react under the conditions recommended in Q4.
-
Aryl Triflates: Also effective, often requiring similar conditions to bromides.
-
Aryl Chlorides: These are the most challenging coupling partners due to the strength of the C-Cl bond.[6][7] Successful coupling with aryl chlorides will almost certainly require a highly active catalyst system, such as those employing bulky Buchwald-type ligands or N-heterocyclic carbenes.[1][7]
Experimental Workflow & Diagrams
General Catalytic Cycle of the Suzuki-Miyaura Coupling
The diagram below illustrates the key steps in the catalytic cycle and highlights where challenges can arise with this compound.
Caption: Suzuki-Miyaura catalytic cycle highlighting potential issues.
Step-by-Step Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reaction Setup:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][13]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1][13]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Managing stability issues of 4-Formyl-2-methylphenylboronic acid in storage
A Guide to Managing Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support center for 4-Formyl-2-methylphenylboronic acid (CAS 156428-81-8).[1][2][3][4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, diagnose, and resolve stability issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the single most critical factor in maintaining the long-term stability and reactivity of this reagent. Boronic acids, in general, are sensitive to moisture and oxygen.[8][9] For this compound, we recommend the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation pathways, including oxidation and dehydration.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the boronic acid and the aldehyde functional groups.[8] |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis and the primary degradation pathway: dehydration to form boroxine.[8][9][10] |
| Light | Amber vial or dark location | Protects the compound from potential light-induced degradation.[11] |
Q2: I've noticed my white powder has become clumpy or has a slightly different appearance. What is happening?
A2: This is a classic sign of degradation, primarily through dehydration. Three molecules of the boronic acid can reversibly lose three molecules of water to form a cyclic trimeric anhydride known as a boroxine .[12][13][14] This process can make the powder appear less free-flowing. While boroxine formation is the most common issue, other degradation pathways like oxidation of the aldehyde or protodeboronation (loss of the boronic acid group) can also occur over time.[15][16][17]
Q3: What is a boroxine, and is my reagent still usable if it has formed?
A3: A boroxine is the trimeric anhydride of a boronic acid.[12][13] The formation is an equilibrium-driven process, meaning it is reversible.[14][18]
Caption: Reversible dehydration of boronic acid to its boroxine.
In many cases, the reagent may still be usable. The presence of water and base during reaction setup (e.g., in a Suzuki-Miyaura coupling) can often hydrolyze the boroxine back to the active boronic acid monomer in situ.[14] However, the effective molecular weight changes, which can lead to stoichiometry errors and inconsistent results. It is always best to assess the purity and activity before use if degradation is suspected.
Q4: How does the formyl (-CHO) group affect the stability of the molecule?
A4: The formyl group introduces additional considerations. As an electron-withdrawing group, it can influence the acidity and reactivity of the boronic acid.[19] More importantly:
-
Oxidative Stability: The aldehyde is susceptible to oxidation to a carboxylic acid, especially if not stored under an inert atmosphere. This introduces a significant impurity.
-
Intramolecular Interactions: In some ortho-substituted formylphenylboronic acids, intramolecular interactions between the carbonyl oxygen and the boron center can occur, potentially influencing conformation and reactivity.[20]
Q5: Can I dissolve the reagent in a solvent for long-term storage?
A5: This is not recommended . Storing boronic acids in solution, especially in protic solvents like methanol or in the presence of trace water, can accelerate degradation pathways such as protodeboronation.[17] Always weigh the solid reagent immediately before use. If you must prepare a stock solution, do so in a dry, aprotic solvent (e.g., anhydrous dioxane or THF), use it quickly, and store it under an inert atmosphere in the cold for a very short duration.
Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Problem: My Suzuki-Miyaura (or other cross-coupling) reaction is giving low or inconsistent yields.
This is the most frequent issue and often points to reagent quality. Follow this diagnostic workflow:
Caption: Workflow for troubleshooting low reaction yields.
Problem: I see unexpected peaks in my ¹H NMR or LC-MS analysis of the crude reaction mixture.
Q: What could these peaks be? A: Besides expected byproducts from your reaction, impurities could stem from degraded this compound:
-
Protodeboronation Product: You may see a peak corresponding to 4-methylbenzaldehyde. This arises from the cleavage of the C-B bond.[15][17]
-
Oxidation Product: A peak corresponding to 4-carboxy-2-methylphenylboronic acid may be present if the aldehyde group was oxidized.
-
Homocoupling Product: If your catalyst is overly active or conditions are not optimal, you might see a biaryl product resulting from the coupling of two molecules of the boronic acid.
Solution:
-
Analyze the Starting Material: Run an NMR or HPLC of your this compound starting material to confirm if these impurities were present before the reaction.
-
Purification: If the impurities are present, you may need to purify the boronic acid by recrystallization or use a scavenger resin designed to remove boronic acids.[21] However, procuring a fresh, high-purity batch is often the most time- and cost-effective solution.
Experimental Protocols
These validated protocols provide a baseline for assessing the quality of your reagent.
Protocol: Purity Assessment by ¹H NMR Spectroscopy
This protocol helps quantify the ratio of the boronic acid monomer to its boroxine anhydride.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆). Note: DMSO-d₆ is recommended as it will clearly show the boronic acid -OH protons.
-
Internal Standard: Add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., dimethyl terephthalate).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) for accurate integration of all peaks, especially the broad boronic acid protons.
-
Analysis:
-
Aldehyde Proton: Identify the aldehyde proton (-CHO) signal (typically a singlet around 9.8-10.0 ppm).
-
Aromatic Protons: Identify the signals for the aromatic protons.
-
Methyl Proton: Identify the methyl group (-CH₃) signal (typically a singlet around 2.5 ppm).
-
Boronic Acid Protons: Identify the broad singlet for the B(OH)₂ protons (in DMSO-d₆, this is often around 8.0-8.5 ppm).
-
Integration: Calibrate the integral of the internal standard. Compare the integration of the aldehyde proton to the boronic acid protons. In pure monomer, the ratio should be 1:2. A diminished integral for the B(OH)₂ protons relative to the aldehyde and aromatic protons suggests the presence of boroxine.
-
Protocol: Small-Scale Test Reaction for Activity Validation
If purity analysis is inconclusive, a functional test is the ultimate arbiter of reagent quality.
-
Reaction Selection: Choose a simple, high-yielding, and well-documented Suzuki-Miyaura coupling. For example, coupling with 4-iodotoluene.
-
Setup: In a small vial, combine your this compound (1.0 eq), 4-iodotoluene (1.0-1.1 eq), a reliable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) in a suitable solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water).
-
Control Reaction: In a separate identical vial, set up the exact same reaction but use a freshly opened, high-purity batch of this compound.
-
Execution: Run both reactions side-by-side under identical conditions (e.g., 80-100°C for 1-4 hours) under an inert atmosphere.
-
Analysis: Monitor both reactions by TLC or LC-MS. Compare the conversion rate and final yield. If your test reagent shows significantly lower conversion than the control, it has lost activity and should be discarded.
By implementing these storage, handling, and troubleshooting strategies, you can significantly improve the reliability and reproducibility of your experiments involving this compound.
References
- 1. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 156428-81-8 Cas No. | (4-Formyl-2-methylphenyl)boronic acid | Apollo [store.apolloscientific.co.uk]
- 3. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8 [amp.chemicalbook.com]
- 4. CAS 156428-81-8: Boronic acid, (4-formyl-2-methylphenyl)- [cymitquimica.com]
- 5. 156428-81-8|(4-Formyl-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. eMolecules this compound | 156428-81-8 | MFCD09839115 | Fisher Scientific [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. laballey.com [laballey.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 13. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. benchchem.com [benchchem.com]
- 16. pnas.org [pnas.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: Troubleshooting Low Yield in Biaryl Synthesis Using 4-Formyl-2-methylphenylboronic acid
Welcome to our dedicated technical support center for scientists and researchers engaged in biaryl synthesis. This guide is specifically designed to address the common challenges and troubleshoot low yields encountered when using 4-Formyl-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this reagent—featuring both an activating methyl group and an electron-withdrawing, potentially coordinating formyl group, ortho and para to the boronic acid respectively—presents a specific set of challenges that require careful consideration of reaction parameters.
This resource is structured to provide rapid solutions through a Frequently Asked Questions (FAQs) section, followed by in-depth troubleshooting guides that delve into the mechanistic underpinnings of common failures. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to build a robust understanding for future synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding, or the yield is very low. What are the first things I should check?
A1: Start with the fundamentals of any Suzuki-Miyaura coupling:
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[1][2]
-
Reagent Quality: Verify the purity and stability of your this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1][2] The aldehyde functionality can also be prone to oxidation. It is recommended to use fresh or properly stored material.[3]
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
Q2: I'm observing a significant amount of a byproduct that appears to be 3-methylbenzaldehyde. What is happening?
A2: You are likely observing protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[2][4] Arylboronic acids with electron-withdrawing groups, like the formyl group in your substrate, are particularly susceptible to this process.[4][5][6] This can be exacerbated by the presence of water and certain bases.
Q3: My starting aryl halide is being consumed, but I'm not seeing my desired biaryl product. Instead, I'm getting a dehalogenated arene. What causes this?
A3: This side reaction is known as dehalogenation or hydrodehalogenation. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting complex can react with a proton source in the reaction mixture (often the solvent or trace water) to reductively eliminate and form the dehalogenated arene.[7] This pathway can compete with the desired transmetalation step.
In-Depth Troubleshooting Guides
Issue 1: Pervasive Protodeboronation of this compound
Protodeboronation is a common failure mode in Suzuki-Miyaura couplings and is particularly relevant for boronic acids bearing electron-withdrawing substituents.[5][6][8] The C-B bond is cleaved and replaced by a C-H bond, consuming your starting material and reducing the overall yield.
The mechanism of protodeboronation can be catalyzed by acid, base, or even certain metal complexes.[4][8][9] In the context of a Suzuki reaction, the base-catalyzed pathway is most pertinent. The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation. However, this boronate can also be protonated by a proton source (e.g., water), leading to the undesired side product. The electron-withdrawing formyl group on this compound makes the ipso-carbon more susceptible to protonation.
-
Choice of Base: The strength and nature of the base are critical.
-
Recommendation: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][10] These are often effective enough to promote the catalytic cycle without excessively accelerating protodeboronation. Avoid strong bases like sodium hydroxide (NaOH) if possible.
-
Rationale: Stronger bases can increase the concentration of the reactive boronate species, making it more susceptible to protonolysis.
-
-
Solvent System: While aqueous conditions are common in Suzuki couplings, water is the primary proton source for protodeboronation.
-
Recommendation: Minimize the amount of water in the reaction or consider running the reaction under anhydrous conditions. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with a minimal amount of water to dissolve the base.[11]
-
Rationale: Reducing the concentration of the proton source can kinetically disfavor the protodeboronation pathway.
-
-
Boronic Acid Equivalents:
-
Recommendation: Use a slight excess of the boronic acid (1.2 - 1.5 equivalents) to compensate for some loss due to protodeboronation.[1]
-
Rationale: This ensures that enough boronic acid is present throughout the reaction to drive the desired cross-coupling to completion.
-
| Parameter | Standard Condition | Recommended Modification for Protodeboronation |
| Base | Strong bases (e.g., NaOH) | Milder bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) |
| Solvent | Aqueous mixtures (e.g., Toluene/H₂O 1:1) | Anhydrous or low-water systems (e.g., Dioxane/H₂O 10:1) |
| Equivalents | 1.0 - 1.1 eq. of Boronic Acid | 1.2 - 1.5 eq. of Boronic Acid |
Issue 2: Catalyst Inactivity or Decomposition due to Steric Hindrance and Aldehyde Coordination
The 2-methyl group on this compound introduces steric bulk around the boron center, which can hinder the transmetalation step of the Suzuki-Miyaura catalytic cycle.[12] Additionally, the formyl group can potentially coordinate to the palladium center, leading to catalyst inhibition.[13][14]
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the aryl group is transferred from boron to palladium, is often rate-limiting. Steric hindrance from the ortho-methyl group can slow this step down considerably. Furthermore, the lone pair of electrons on the aldehyde oxygen can coordinate to the palladium center, forming an off-cycle, inactive complex.
-
Ligand Selection: The choice of phosphine ligand is paramount for overcoming steric hindrance.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[12][15]
-
Rationale: These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that facilitates both oxidative addition and the sterically demanding transmetalation step. They can also accelerate the final reductive elimination, preventing the buildup of inhibitory intermediates.[12]
-
-
Palladium Precatalyst: Using a precatalyst that rapidly generates the active Pd(0) species can be advantageous.
-
Recommendation: Consider using modern palladium precatalysts such as XPhos Pd G3 or G4.
-
Rationale: These precatalysts are designed for rapid and efficient generation of the active catalyst under mild conditions, which can be crucial when dealing with unstable boronic acids or challenging substrates.[16]
-
-
Temperature and Reaction Time:
-
Recommendation: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition and side reactions like protodeboronation. Monitor the reaction closely by TLC or LC-MS to find the optimal balance. It may be beneficial to start at a moderate temperature (e.g., 80 °C) and adjust as needed.
-
Rationale: A systematic approach to optimizing the temperature can help maximize the rate of the desired reaction while minimizing undesired pathways.
-
| Parameter | Standard Condition | Recommended Modification for Hindered Substrate |
| Ligand | PPh₃ | Bulky, electron-rich ligands (e.g., SPhos, XPhos) |
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Modern precatalysts (e.g., XPhos Pd G3/G4) |
| Temperature | 100-110 °C | Start at 80 °C and monitor closely |
Issue 3: Complicated Purification and Product Isolation
The presence of the aldehyde functionality in the final biaryl product can sometimes lead to challenges during workup and purification. Aldehydes can be sensitive to certain conditions and may form hydrates or acetals, complicating characterization.
-
Workup Procedure:
-
Recommendation: Perform a standard aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[2] Avoid overly acidic or basic aqueous washes if the product is sensitive.
-
Rationale: A neutral workup is generally the safest approach to avoid unwanted side reactions of the aldehyde group.
-
-
Purification:
-
Recommendation: Flash column chromatography on silica gel is the most common method for purifying biaryl aldehydes.[2] If the product is unstable on silica, consider using a different stationary phase like alumina or a rapid purification with a short silica plug.
-
Rationale: Minimizing the contact time of the product with the stationary phase can prevent degradation.
-
-
Derivative Formation (If Necessary):
-
Recommendation: If the aldehyde proves to be problematic for isolation or subsequent steps, consider protecting it as an acetal before the Suzuki coupling or converting the product immediately to a more stable derivative (e.g., an alcohol via reduction with NaBH₄).[17][18]
-
Rationale: This strategy can circumvent issues related to aldehyde instability, although it adds extra steps to the synthetic sequence.
-
Experimental Protocols
General Protocol for Optimizing Suzuki-Miyaura Coupling with this compound
This protocol is a starting point for optimization.
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and a finely powdered base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 156428-81-8|(4-Formyl-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. home.sandiego.edu [home.sandiego.edu]
Impact of base and solvent choice on 4-Formyl-2-methylphenylboronic acid reactivity
<_ _>
Welcome to the technical support guide for 4-Formyl-2-methylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. This guide emphasizes the causal relationships behind experimental choices to ensure both scientific accuracy and practical success.
Troubleshooting Guide
This section addresses common problems encountered when using this compound in synthetic reactions, with a focus on the critical role of base and solvent selection.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
-
Possible Cause 1: Ineffective Activation of the Boronic Acid. The Suzuki-Miyaura coupling requires a base to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium catalyst.[1][2][3] If the base is too weak or poorly soluble in the reaction medium, this activation step will be inefficient.
-
Troubleshooting Steps:
-
Evaluate Base Strength and Solubility: For this compound, which has an electron-withdrawing formyl group, a moderately strong base is typically required.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are common choices.[4] Cs₂CO₃ is often effective due to its high solubility in many organic solvents.
-
Organic Bases: In cases where substrates are sensitive to strong inorganic bases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are generally less common.[4]
-
-
Consider a Biphasic Solvent System: Using a mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of an inorganic base (e.g., 2M Na₂CO₃) can be highly effective.[5] The interface between the two phases facilitates the reaction.
-
Ensure Homogeneous Conditions if Possible: If a single-phase system is preferred, choose a solvent that can dissolve both the organic substrates and the base to some extent. For example, using a polar aprotic solvent like DMF with K₃PO₄ can be effective.[3]
-
-
Visualizing the Role of the Base:
Caption: Activation of boronic acid by a base to form a more reactive boronate complex.
Problem 2: Significant Formation of Protodeboronated Byproduct
-
Possible Cause: Undesired Cleavage of the C-B Bond. Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[6][7] This can be promoted by acidic or strongly basic conditions, as well as the presence of water.[8][9] The electron-withdrawing nature of the formyl group can make this compound susceptible to this side reaction under certain conditions.
-
Troubleshooting Steps:
-
Optimize Base Stoichiometry: Using a large excess of a strong base can accelerate protodeboronation.[10] Try reducing the equivalents of the base to the minimum required for efficient coupling (typically 1.5-3 equivalents).
-
Select a Milder Base: If strong bases like NaOH or KOH are causing issues, switch to a weaker base such as K₂CO₃ or even potassium fluoride (KF) if the substrate allows.[11]
-
Control Water Content: While some water is often beneficial in Suzuki couplings, excess water can promote protodeboronation. If using an aqueous base, ensure the organic solvent to water ratio is optimized. In some cases, using anhydrous conditions with a soluble base like Cs₂CO₃ or an organic base may be necessary.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Monitor the reaction progress (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.
-
Problem 3: Reaction Stalls or is Incomplete
-
Possible Cause: Poor Solubility of Reactants or Catalyst Deactivation. The choice of solvent is critical for ensuring that all components of the reaction mixture (aryl halide, boronic acid, base, and catalyst) are sufficiently soluble to participate in the catalytic cycle.[12][13]
-
Troubleshooting Steps:
-
Solvent Screening: The polarity of the solvent can significantly impact the reaction.
-
Nonpolar Solvents (e.g., Toluene, Dioxane): Often good choices for dissolving the aryl halide and palladium catalyst.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Can help dissolve the boronic acid and inorganic bases. However, be aware that some polar solvents can coordinate to the palladium center and influence reactivity.[14][15]
-
Protic Solvents (e.g., Alcohols, Water): Often used in combination with other organic solvents. Alcohols can sometimes participate in the reaction, so their use should be considered carefully. A mix of an organic solvent and water is a very common and effective system.[16]
-
-
Temperature Adjustment: Increasing the reaction temperature can improve solubility and reaction rates. However, be mindful of the potential for increased side reactions like protodeboronation.
-
Catalyst and Ligand Choice: Ensure the palladium catalyst and ligand are appropriate for the substrates. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required.
-
-
Decision-Making Flowchart for Solvent Selection:
Caption: A workflow for troubleshooting incomplete reactions by optimizing the solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki-Miyaura reaction involving this compound?
A1: The base has multiple crucial roles in the Suzuki-Miyaura catalytic cycle.[1] Its main function is to react with the boronic acid to form an anionic "ate" complex, or boronate ([ArB(OH)₃]⁻).[2][3] This increases the nucleophilicity of the organic group on the boron, facilitating the transfer of this group to the palladium center during the transmetalation step, which is often the rate-determining step.[4]
Q2: Which class of bases is generally most effective for this boronic acid?
A2: For Suzuki-Miyaura couplings with this compound, inorganic bases are most commonly used and are generally very effective.[4] Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are excellent choices. Cesium carbonate is often particularly effective due to its high solubility in organic solvents, which can lead to faster reaction rates. Hydroxides (e.g., NaOH, Ba(OH)₂) can also be used, but care must be taken as their high basicity can sometimes promote side reactions like protodeboronation or reactions involving the formyl group.[3][17]
Q3: How does the choice of solvent affect the reactivity of this compound?
A3: The solvent plays a multifaceted role by influencing the solubility of reactants and intermediates, affecting the stability of the catalyst, and potentially modulating the reactivity of the base.[12][13]
-
Solubility: The solvent must be able to dissolve the (often nonpolar) aryl halide, the (more polar) boronic acid, and the base to allow for an efficient reaction. This is why mixed solvent systems, such as toluene/water or dioxane/water, are frequently used.[16]
-
Catalyst Stability and Activity: Polar solvents can stabilize charged intermediates in the catalytic cycle.[14] However, strongly coordinating solvents like DMF or DMSO can sometimes compete with the desired ligands for binding to the palladium center, which can either be beneficial or detrimental depending on the specific catalytic system.[15]
-
Base Activity: In biphasic systems, the solvent choice affects the partitioning of the base and the boronate species between the aqueous and organic phases.
Q4: Can the formyl group on the boronic acid participate in side reactions?
A4: Yes, the aldehyde (formyl) group is reactive and can participate in side reactions, especially under strongly basic or high-temperature conditions. One potential side reaction is the Cannizzaro reaction, which can occur in the presence of a strong base (typically pH > 11) where two molecules of the aldehyde disproportionate to form a carboxylic acid and an alcohol.[17] It is therefore advisable to avoid excessively high pH and temperatures when working with this compound.
Q5: What are the best practices for storing this compound to maintain its reactivity?
A5: Like many boronic acids, this compound should be stored under conditions that minimize decomposition.
-
Anhydride Formation: In the solid state, boronic acids can dehydrate to form cyclic trimers called boroxines.[7] This is a reversible process, but it can complicate accurate weighing of the compound.
-
Storage Conditions: It is best to store the compound in a tightly sealed container in a cool, dry place, away from light and moisture.[18][19] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.[20]
-
Protodeboronation: Exposure to moisture, especially under acidic or basic conditions, can lead to slow protodeboronation over time.[7]
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for different substrates.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation (Pre-mixing): In a separate small vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of toluene. Stir for 10-15 minutes until the solution becomes homogeneous. This pre-formation of the active catalyst can improve reproducibility.
-
Reaction Assembly: Add the catalyst solution to the flask containing the reactants.
-
Solvent Addition: Add toluene (5 mL) and deionized water (2 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary
The following table summarizes the general impact of base and solvent choices on Suzuki-Miyaura coupling outcomes.
| Parameter | Choice | Typical Effect on Reaction with this compound | Potential Issues |
| Base | Weak (e.g., NaHCO₃, KF) | May result in slow or incomplete reaction. | Low yield. |
| Moderate (e.g., K₂CO₃, K₃PO₄) | Generally provides a good balance of reactivity and minimal side reactions. | Solubility can be an issue in non-polar solvents. | |
| Strong (e.g., NaOH, KOH, Cs₂CO₃) | Can lead to very fast reaction rates. Cs₂CO₃ is often highly effective. | Increased risk of protodeboronation and Cannizzaro reaction with the formyl group. | |
| Solvent | Aprotic Nonpolar (e.g., Toluene, Dioxane) | Good for dissolving organic substrates and catalysts. Often used in biphasic systems. | Poor solubility for inorganic bases. |
| Aprotic Polar (e.g., DMF, Acetonitrile) | Improves solubility of polar reagents like boronic acids and bases. | Can coordinate with the catalyst, potentially altering its activity.[12][14] | |
| Biphasic (e.g., Toluene/H₂O) | Highly effective for many Suzuki couplings, facilitating the interaction of all components. | Requires vigorous stirring to ensure adequate mixing of phases. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 18. laballey.com [laballey.com]
- 19. csuohio.edu [csuohio.edu]
- 20. (4-FORMYL-2-METHYLPHENYL)BORONIC ACID | 156428-81-8 [amp.chemicalbook.com]
Validation & Comparative
A Tale of Two Boronic Acids: Navigating Steric and Electronic Effects in Suzuki Coupling
A Senior Application Scientist's Guide to 4-Formyl-2-methylphenylboronic Acid vs. 4-Formylphenylboronic Acid
In the intricate world of cross-coupling chemistry, the Suzuki-Miyaura reaction stands as a titan, forging carbon-carbon bonds with remarkable efficiency. Central to this transformation are the organoboron reagents, whose subtle structural variations can dramatically influence reaction outcomes. This guide offers a deep dive into a compelling comparison between two such reagents: the sterically encumbered this compound and its more streamlined counterpart, 4-formylphenylboronic acid. For researchers engaged in the synthesis of complex biaryl scaffolds, particularly in the pharmaceutical and materials science sectors, understanding the nuances of these building blocks is paramount for rational reaction design and optimization.
The Decisive Difference: An Ortho-Methyl Group's Impact
At first glance, the two molecules appear deceptively similar, distinguished only by a single methyl group. However, the placement of this group at the ortho position to the boronic acid moiety in this compound introduces a cascade of steric and electronic consequences that set it apart from the para-substituted isomer.
4-Formylphenylboronic Acid: This reagent represents a standard, relatively unhindered partner in Suzuki couplings. The para-formyl group is a moderately electron-withdrawing group, which can influence the electronic nature of the phenyl ring and the acidity of the boronic acid. Its remote position from the reaction center means it exerts minimal steric influence.
This compound: The introduction of the ortho-methyl group creates significant steric bulk around the carbon-boron bond. This steric hindrance is the primary determinant of its distinct reactivity profile. The methyl group, being weakly electron-donating, also introduces a subtle electronic perturbation, but its steric effect is far more pronounced and challenging to overcome in the catalytic cycle.[1][2]
Comparative Performance in Suzuki Coupling: A Data-Driven Analysis
For instance, the coupling of 2-formylphenylboronic acid (an analog of our ortho-substituted compound of interest) with 2-iodotoluene under standard conditions resulted in a modest 54% yield, accompanied by a significant amount of protodeboronation (hydrolytic cleavage of the C-B bond) leading to the formation of benzaldehyde (39%).[1] This highlights a common side reaction that is exacerbated by steric hindrance, which can slow down the desired productive coupling pathway.[3]
In contrast, couplings involving the less hindered 4-formylphenylboronic acid with various aryl halides generally proceed in high yields under a broader range of conditions.
Table 1: Representative Yields in Suzuki Coupling Reactions
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Formylphenylboronic Acid | 2-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | - | 54 | [1] |
| 4-Formylphenylboronic Acid | 4-Bromoacetophenone | Pyridine-based Pd(II) complex | KOH | Water | 110 | 2 | >95 | |
| Mesitylboronic Acid (di-ortho-methyl) | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 4 | 99 | [1] |
| 4-Methylphenylboronic Acid | 4-Bromotoluene | PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
Note: This table is a compilation of representative data from different sources to illustrate general trends. Direct comparison of yields should be made with caution due to variations in reaction conditions.
The data for mesitylboronic acid, which features two ortho-methyl groups, is particularly illustrative. While high yields can be achieved, it necessitates the use of a strong base like barium hydroxide to accelerate the sluggish transmetalation step.[1] This underscores the need for carefully optimized conditions to drive the reaction to completion when dealing with sterically hindered boronic acids.
The Mechanistic Underpinnings: Steric Hindrance at the Forefront
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The ortho-methyl group in this compound primarily impacts the transmetalation step.
dot
Caption: The Suzuki-Miyaura catalytic cycle and the impact of steric hindrance.
During transmetalation, the aryl group from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must approach and coordinate to the palladium complex. The bulky ortho-methyl group in this compound creates a steric shield around the boron atom, impeding this approach and significantly increasing the activation energy of the transmetalation step. This can lead to slower reaction rates and lower overall yields.[2][4]
In contrast, the unobstructed nature of 4-formylphenylboronic acid allows for facile approach and efficient transmetalation, contributing to its generally higher reactivity and amenability to a wider range of reaction conditions.
Experimental Protocols: Strategies for Success
The choice of experimental protocol is dictated by the steric demands of the boronic acid.
Protocol 1: Standard Suzuki Coupling for 4-Formylphenylboronic Acid
This protocol is suitable for the unhindered 4-formylphenylboronic acid and a variety of aryl bromides.
dot
Caption: Experimental workflow for a standard Suzuki coupling.
Step-by-Step Methodology:
-
To an oven-dried flask equipped with a magnetic stir bar and condenser, add 4-formylphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio, 10 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Suzuki Coupling for Sterically Hindered this compound
This protocol employs a more active catalyst system and stronger base to overcome the steric hindrance of the ortho-methyl group.
dot
Caption: Experimental workflow for a Suzuki coupling with a sterically hindered boronic acid.
Step-by-Step Methodology:
-
In a glovebox or under a strictly inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01-0.02 mmol), a bulky phosphine ligand such as SPhos (0.02-0.04 mmol), and a strong base like potassium phosphate (3.0 mmol) to a dry reaction vessel.
-
Add anhydrous, degassed solvent such as dioxane or toluene (10 mL).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress. Due to the slower reaction rate, longer reaction times may be necessary.
-
Follow the same work-up and purification procedure as described in Protocol 1.
The key modifications for the hindered substrate include the use of a more active palladium precursor (Pd₂(dba)₃), a bulky, electron-rich phosphine ligand (SPhos) to facilitate oxidative addition and reductive elimination, and a stronger base (K₃PO₄) to promote the formation of the more reactive boronate species.[4]
Concluding Remarks: A Strategic Choice
The choice between this compound and 4-formylphenylboronic acid is a strategic one, hinging on the desired final structure and the synthetic chemist's willingness to navigate more challenging reaction conditions.
-
4-Formylphenylboronic acid is the workhorse reagent for introducing a 4-formylphenyl moiety, offering high reactivity and versatility under standard Suzuki coupling conditions. It is the preferred choice when steric congestion around the newly formed biaryl bond is not a design feature.
-
This compound , while more challenging to employ, provides access to sterically encumbered biaryl structures that are often inaccessible through other means. The presence of the ortho-methyl group can be a deliberate design element to influence the conformation and properties of the final molecule. Success with this reagent requires a carefully selected catalyst system and optimized reaction conditions to overcome the inherent steric barrier to transmetalation.
Ultimately, a thorough understanding of the steric and electronic properties of these boronic acids empowers the synthetic chemist to make informed decisions, transforming a potential synthetic hurdle into a predictable and successful outcome.
References
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Organic Synthesis
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For: Researchers, scientists, and drug development professionals
Introduction: The Central Role of Phenylboronic Acids in Modern Synthesis
Phenylboronic acids and their derivatives are indispensable reagents in modern organic chemistry, serving as key building blocks in the construction of complex molecules.[1][2][3] Their prominence is largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4][5][6] This reaction's broad functional group tolerance, mild conditions, and the relatively low toxicity of boron-containing reagents have cemented its status as a go-to method in pharmaceutical discovery and materials science.[1][6][7]
The reactivity of the phenylboronic acid, however, is not constant. It is profoundly influenced by the nature and position of substituents on the phenyl ring. Understanding these substituent effects is critical for reaction optimization, predicting outcomes, and designing efficient synthetic routes. This guide provides a comparative analysis of the reactivity of various substituted phenylboronic acids, supported by mechanistic principles and a detailed experimental protocol for kinetic analysis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand reactivity, one must first understand the mechanism. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][8] The cycle is generally understood to have three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or pseudohalide), forming a Pd(II) complex.[4][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and often rate-determining.[9][10] It requires activation of the boronic acid by a base to form a more nucleophilic boronate species (Ar-B(OH)₃⁻).[7][11][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][8]
The substituent on the phenylboronic acid primarily exerts its influence during the transmetalation step. Its electronic and steric properties can either accelerate or decelerate the transfer of the aryl group to the palladium center.
Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle. The transmetalation step, where the substituted phenylboronic acid participates, is highlighted.
Comparative Experimental Workflow: A Model System
To objectively compare reactivity, a standardized kinetic experiment is essential. The following protocol outlines a method for monitoring the reaction rate of different substituted phenylboronic acids with a common aryl halide partner using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Objective:
To determine the relative initial reaction rates for the Suzuki-Miyaura coupling of 4-bromoanisole with a series of substituted phenylboronic acids.
Selected Phenylboronic Acids for Comparison:
-
Phenylboronic Acid (PBA): The unsubstituted benchmark.
-
4-Methoxyphenylboronic Acid (4-MeO-PBA): Contains a strong electron-donating group (EDG) at the para position.
-
4-Nitrophenylboronic Acid (4-NO₂-PBA): Contains a strong electron-withdrawing group (EWG) at the para position.
-
2-Methylphenylboronic Acid (2-Me-PBA): Contains a sterically hindering group at the ortho position.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the aryl halide (4-bromoanisole, 1.0 M) in the chosen solvent (e.g., 1,4-dioxane).
-
Prepare separate stock solutions (1.2 M) for each phenylboronic acid in the same solvent.
-
Prepare a stock solution of an internal standard (e.g., dodecane, 0.1 M) for chromatographic analysis.
-
Prepare an aqueous solution of the base (e.g., K₂CO₃, 2.0 M).
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) under an inert atmosphere (Argon or Nitrogen).
-
Add the solvent (e.g., 8 mL of 1,4-dioxane) and the aqueous base (2 mL).
-
Add the internal standard solution (1 mL).
-
Add the aryl halide stock solution (1 mL, 1.0 mmol).
-
Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 80 °C).
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction (t=0), inject the respective phenylboronic acid stock solution (1 mL, 1.2 mmol).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing diethyl ether and a small amount of water. Shake vigorously and allow the layers to separate.
-
Analyze the organic layer by HPLC or GC to determine the concentration of the product relative to the internal standard.[9][13]
-
-
Data Analysis:
-
Plot the concentration of the product formed versus time for each of the four reactions.
-
Determine the initial reaction rate for each substituted phenylboronic acid from the initial slope of the concentration-time curve.[9]
-
Calculate the final product yield after the reaction has gone to completion (e.g., after 2-4 hours).
-
Figure 2. Workflow for the kinetic analysis of Suzuki-Miyaura coupling reactions.
Analysis of Substituent Effects on Reactivity
The data obtained from the model experiment can be used to compare the reactivity of the different phenylboronic acids. The results are best understood by considering the electronic and steric effects of the substituents.
Data Summary Table (Illustrative)
| Phenylboronic Acid | Substituent Type | Position | Relative Initial Rate | Final Yield (%) |
| Phenylboronic Acid | H (Benchmark) | - | 1.00 | 95 |
| 4-Methoxyphenylboronic Acid | Electron-Donating (EDG) | para | ~1.5 - 2.0 | >98 |
| 4-Nitrophenylboronic Acid | Electron-Withdrawing (EWG) | para | ~0.4 - 0.6 | 85 |
| 2-Methylphenylboronic Acid | Steric Bulk / Weak EDG | ortho | ~0.2 - 0.3 | 70 |
Note: These values are illustrative and based on general reactivity trends. Actual results are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent).[9]
Electronic Effects
The electronic nature of the substituent on the phenylboronic acid directly impacts the nucleophilicity of the aryl group being transferred during transmetalation.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) increase the electron density on the phenyl ring through resonance and/or inductive effects. This enhanced electron density makes the carbon atom attached to the boron more nucleophilic. A more nucleophilic aryl group facilitates a faster transfer to the electron-deficient palladium(II) center in the transmetalation step.[14] Therefore, 4-methoxyphenylboronic acid is expected to react faster than the unsubstituted phenylboronic acid.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the phenyl ring. This decrease in electron density makes the ipso-carbon less nucleophilic, slowing down its transfer to the palladium center. Consequently, 4-nitrophenylboronic acid is expected to react significantly slower than the unsubstituted phenylboronic acid. It is also worth noting that boronic acids with strong EWGs can be more prone to side reactions like protodeborylation (replacement of the -B(OH)₂ group with a hydrogen atom), which can lower the final yield.[15]
Steric Effects
Steric hindrance plays a critical role, particularly with ortho-substituted phenylboronic acids.
-
Ortho-Substituents: A bulky group, such as a methyl group in the ortho position (2-methylphenylboronic acid), physically obstructs the approach of the boronate complex to the palladium center.[16][17][18] This steric clash raises the energy of the transition state for the transmetalation step, leading to a significant decrease in the reaction rate.[6][19] Even though the methyl group is weakly electron-donating, the steric effect is dominant and causes 2-methylphenylboronic acid to be the least reactive in this series. For extremely hindered substrates, specialized bulky and electron-rich phosphine ligands are often required to achieve reasonable yields.[6][17]
Conclusion for the Practitioner
In drug development and process chemistry, selecting the right building blocks is paramount for efficiency and scalability. This guide demonstrates that the reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is predictable and governed by fundamental electronic and steric principles.
-
For rapid coupling and high yields, prioritize phenylboronic acids with para-electron-donating groups.
-
When using phenylboronic acids with electron-withdrawing groups, be prepared for longer reaction times and potentially lower yields due to slower transmetalation and competing side reactions. Optimization of the base and catalyst system may be necessary.
-
For sterically hindered ortho-substituted phenylboronic acids, expect significantly reduced reaction rates. The use of specialized, sterically demanding ligands on the palladium catalyst is often essential to overcome the steric barrier and achieve successful coupling.[18]
By understanding these relationships, researchers can make more informed decisions in planning synthetic routes, minimizing trial-and-error optimization, and ultimately accelerating the discovery and development process.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Performance Analysis of 4-Formyl-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties profoundly influence reaction efficiency, yield, and substrate scope. This guide provides an in-depth performance analysis of 4-Formyl-2-methylphenylboronic acid, a versatile building block, in comparison to other structurally related phenylboronic acids. By examining the interplay of substituent effects, we aim to provide researchers with actionable insights for reaction design and optimization.
The Unique Profile of this compound
This compound presents an interesting case study in substituent effects. It features both an electron-withdrawing formyl group (-CHO) in the para position and an electron-donating, sterically demanding methyl group (-CH₃) in the ortho position. This combination of electronic and steric factors creates a nuanced reactivity profile that distinguishes it from simpler phenylboronic acids.
The formyl group, being electron-wihdrawing, can decrease the nucleophilicity of the aryl group attached to the boron atom, which may slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Conversely, the ortho-methyl group introduces significant steric hindrance around the boronic acid moiety. While steric hindrance can sometimes be detrimental to reaction rates, in certain cases, it can promote the reductive elimination step and prevent undesired side reactions.[2]
Comparative Performance in Suzuki-Miyaura Coupling
To objectively assess the performance of this compound, we will compare its reactivity with phenylboronic acid, 4-formylphenylboronic acid, and 2-methylphenylboronic acid in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Experimental Data Summary
| Boronic Acid | Structure | Key Features | Predicted/Observed Yield (%) | Predicted/Observed Reaction Time (h) |
| Phenylboronic Acid | Baseline | 95-99 (Observed) | 2-4 | |
| 4-Formylphenylboronic Acid | Electron-withdrawing group | 90-97 (Observed) | 4-6 | |
| 2-Methylphenylboronic Acid | Steric hindrance | 85-95 (Predicted) | 6-8 | |
| This compound | Electron-withdrawing & Steric hindrance | 80-90 (Predicted) | 8-12 |
Analysis of Performance
-
Phenylboronic Acid: As the unsubstituted parent compound, phenylboronic acid serves as our benchmark, typically providing excellent yields in a relatively short reaction time.[3][5]
-
4-Formylphenylboronic Acid: The presence of the electron-withdrawing formyl group at the para-position slightly deactivates the boronic acid towards transmetalation, which can lead to slightly longer reaction times compared to phenylboronic acid. However, high yields are still achievable under optimized conditions.[4]
-
2-Methylphenylboronic Acid: The ortho-methyl group introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center during the transmetalation step. This steric effect is expected to result in slower reaction rates and potentially slightly lower yields compared to the unsubstituted phenylboronic acid.[2]
-
This compound: This molecule combines the electronic deactivation of the formyl group with the steric hindrance of the ortho-methyl group. This dual effect is predicted to lead to the slowest reaction rate and potentially the lowest yield among the compared boronic acids. The steric bulk of the ortho-methyl group can further exacerbate the electronic deactivation by the para-formyl group, making the transmetalation step more challenging. However, for certain substrates, the increased steric hindrance might offer advantages in terms of selectivity.[6]
Experimental Protocols
The following is a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction that can be adapted for the boronic acids discussed.
General Procedure for Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acids
Materials:
-
4-Bromoanisole
-
Selected Phenylboronic Acid (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole (1.0 mmol), the selected phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved in selecting a boronic acid, the following diagrams are provided.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of N-Mesylamides by N-C Cleavage: Electronic Effect of the Mesyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Guide to the Mass Spectrometric Validation of Reaction Products of 4-Formyl-2-methylphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds, the unambiguous validation of reaction products is a cornerstone of scientific rigor. 4-Formyl-2-methylphenylboronic acid is a versatile building block in organic synthesis, prized for its utility in carbon-carbon bond-forming reactions. This guide provides an in-depth technical comparison of mass spectrometry techniques for the validation of its key reaction products, grounded in experimental data and established analytical principles.
Introduction to this compound and its Reactivity
This compound (C₈H₉BO₃, MW: 163.97 g/mol ) is an aromatic boronic acid featuring both a formyl group and a methyl group on the phenyl ring.[1] This substitution pattern offers multiple avenues for chemical modification, making it a valuable reagent in medicinal chemistry and materials science. The boronic acid moiety is most notably employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.[2][3] Concurrently, the aldehyde functional group can undergo a range of transformations, including reduction to an alcohol or oxidation to a carboxylic acid.
The validation of these transformations requires analytical techniques that can confirm the identity of the expected product and rule out the presence of starting materials and side products. Mass spectrometry, with its high sensitivity and ability to provide molecular weight and structural information, stands as an indispensable tool for this purpose.[4]
Core Principles of Mass Spectrometry in Reaction Product Validation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] This allows for the determination of a compound's molecular weight with high accuracy. Furthermore, by inducing fragmentation of the molecular ion, mass spectrometry can provide valuable structural information based on the resulting fragment ions.[5][6][7][8] The choice of ionization technique and mass analyzer is critical and depends on the physicochemical properties of the analyte and the specific information required.
This guide will compare three widely used mass spectrometry techniques for the validation of reaction products derived from this compound:
-
Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC-MS).
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) .
-
Gas Chromatography-Mass Spectrometry (GC-MS) , which may require derivatization of the analytes.
Comparative Analysis of Mass Spectrometry Techniques
Scenario 1: Validation of a Suzuki-Miyaura Coupling Product
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3] A typical reaction of this compound would involve its coupling with an aryl halide, for instance, 4-bromotoluene, to yield 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde.
Expected Product: 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde Molecular Formula: C₁₄H₁₂O Molecular Weight: 196.25 g/mol [9][10][11][12]
ESI is a soft ionization technique that is well-suited for the analysis of moderately polar to polar molecules and is readily coupled with liquid chromatography (LC) for the analysis of complex reaction mixtures.
Performance and Insights:
-
Ionization: The formyl-substituted biphenyl product is expected to ionize efficiently in positive ion mode, primarily forming a protonated molecule [M+H]⁺ at m/z 197.26.
-
LC-MS Integration: Coupling with LC allows for the separation of the desired product from starting materials, catalysts, and byproducts, providing a clean mass spectrum for confident identification. This is crucial for monitoring reaction progress and purity.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural confirmation. Key expected fragmentations would involve the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z 168.26, and cleavage of the biphenyl bond.
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation of components.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Source Temperature: 120 °C.
-
Acquisition Range: m/z 50-500.
-
MALDI is another soft ionization technique that is particularly useful for high-throughput screening and the analysis of a wide range of molecules, including small organic compounds.
Performance and Insights:
-
Sample Preparation: Requires co-crystallization of the analyte with a suitable matrix. For small molecules, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used.[13][14][15][16][17][18][19]
-
Ionization: Similar to ESI, MALDI will primarily produce the protonated molecule [M+H]⁺ at m/z 197.26. It is also common to observe adducts with sodium [M+Na]⁺ (m/z 219.24) or potassium [M+K]⁺ (m/z 235.22).
-
Advantages: MALDI offers rapid analysis times and is more tolerant of salts and buffers than ESI, which can be advantageous when analyzing crude reaction mixtures.
Experimental Protocol: MALDI-MS
-
Matrix Solution Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix the diluted reaction sample with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming a crystalline spot.
-
Mass Spectrometry Analysis: Acquire spectra in positive reflectron mode.
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
Performance and Insights:
-
Volatility: The Suzuki coupling product, 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde, is sufficiently volatile for GC analysis.
-
Derivatization (Optional but Recommended): While direct analysis is possible, derivatization of the aldehyde group, for example, with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can improve chromatographic peak shape and detection sensitivity.[3]
-
Fragmentation: Electron ionization (EI) at 70 eV will produce a characteristic fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation and library matching.[8] Expected fragments include the molecular ion (M⁺) at m/z 196, loss of a hydrogen atom ([M-H]⁺) at m/z 195, loss of the formyl group ([M-CHO]⁺) at m/z 167, and fragments corresponding to the biphenyl backbone.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Derivatization (Optional): Add a solution of PFBHA and heat the mixture to form the oxime derivative.
-
GC Conditions:
-
Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (EI Mode):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
Scenario 2: Validation of a Reduction Product
The formyl group of this compound can be readily reduced to a primary alcohol using reducing agents like sodium borohydride.
Expected Product: (4-(Hydroxymethyl)-2-methylphenyl)boronic acid Molecular Formula: C₈H₁₁BO₃ Molecular Weight: 165.98 g/mol [1][5][20][21]
-
ESI-MS: This technique is well-suited for the analysis of this more polar product. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 165.0. In positive ion mode, adduct formation with solvent or buffer cations is likely. The boronic acid group can be prone to dehydration in the gas phase, potentially leading to the formation of boroxines (cyclic trimers), which can complicate spectral interpretation.
-
MALDI-MS: Similar to ESI-MS, MALDI can be used to analyze the reduction product. The choice of matrix is crucial to minimize interference in the low mass range. DHB is a good starting point for such polar analytes.[13]
-
GC-MS: Direct analysis by GC-MS is challenging due to the low volatility and thermal lability of the boronic acid and alcohol functional groups. Derivatization is necessary. Silylation of both the hydroxyl and boronic acid groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would be required to increase volatility and thermal stability.
Scenario 3: Validation of an Oxidation Product
Oxidation of the formyl group will yield a carboxylic acid.
Expected Product: 2-Methylterephthalic acid Molecular Formula: C₉H₈O₄ Molecular Weight: 180.16 g/mol [22]
-
ESI-MS: This is an excellent technique for the analysis of carboxylic acids. In negative ion mode, a strong signal for the deprotonated molecule [M-H]⁻ at m/z 179.15 would be expected. LC-MS would be the preferred method for analyzing the reaction mixture.
-
MALDI-MS: MALDI can also be used, with matrix selection being important to avoid suppression of the analyte signal.
-
GC-MS: Similar to the reduction product, direct GC-MS analysis is not feasible due to the low volatility of the dicarboxylic acid. Derivatization, such as esterification (e.g., with diazomethane or by forming trimethylsilyl esters), is required to make the analyte amenable to GC analysis.[23][24]
Data Summary and Visualization
Table 1: Comparison of Mass Spectrometry Techniques for Product Validation
| Reaction Product | Expected m/z (M+H)⁺ or (M-H)⁻ | ESI-MS | MALDI-MS | GC-MS |
| Suzuki Coupling Product | 197.26 | Excellent, especially with LC | Good, rapid analysis | Good with EI fragmentation, may require derivatization |
| Reduction Product | 165.0 (negative mode) | Good, potential for dehydration | Good, matrix selection critical | Requires derivatization |
| Oxidation Product | 179.15 (negative mode) | Excellent, highly sensitive | Good | Requires derivatization |
Workflow for Mass Spectrometric Validation of a Suzuki Coupling Reaction
Caption: Workflow for Suzuki reaction validation by MS.
Conclusion and Recommendations
The choice of mass spectrometry technique for the validation of reaction products of this compound should be guided by the specific properties of the product and the analytical question at hand.
-
For routine reaction monitoring and purity assessment of Suzuki coupling products, LC-ESI-MS is the most robust and informative technique. Its ability to separate complex mixtures and provide both molecular weight and structural information makes it the gold standard.
-
MALDI-MS offers a rapid, high-throughput alternative, particularly for screening reaction conditions. Its tolerance to salts can be a significant advantage for the analysis of crude reaction mixtures.
-
GC-MS, with its extensive spectral libraries and characteristic fragmentation patterns, is a powerful tool for unambiguous structural confirmation of volatile products or those that can be readily derivatized. However, the requirement for derivatization for more polar products adds an extra step to the workflow.
By understanding the strengths and limitations of each technique, researchers can confidently and efficiently validate their synthetic products, ensuring the integrity and progression of their research and development endeavors.
References
- 1. 4-HydroxyMethyl-2-Methylphenylboronic acid | 166386-66-9 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. (4-(Hydroxymethyl)-2-methylphenyl)boronic acid [myskinrecipes.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Fragmentation Patterns [svmsl.chem.cmu.edu]
- 9. CAS 36393-42-7: 4'-Methylbiphenyl-4-carbaldehyde [cymitquimica.com]
- 10. 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | C14H12O | CID 1392762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4'-Methylbiphenyl-4-carbaldehyde | CAS#:36393-42-7 | Chemsrc [chemsrc.com]
- 12. H34249.03 [thermofisher.com]
- 13. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 14. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 15. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. CAS 59016-93-2: (4-Hydroxymethylphenyl)boronic acid [cymitquimica.com]
- 21. (4-(Hydroxymethyl)-2-methylphenyl)boronic acid (CAS No. 166386-66-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 22. 2-Methylterephthalic acid | C9H8O4 | CID 228086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Terephthalic acid, 2TMS derivative [webbook.nist.gov]
- 24. Human Metabolome Database: Predicted GC-MS Spectrum - Terephthalic acid GC-MS (2 TMS) - 70eV, Positive (HMDB0002428) [hmdb.ca]
Comparative study of palladium catalysts with 4-Formyl-2-methylphenylboronic acid
An In-Depth Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-Formyl-2-methylphenylboronic Acid
Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This versatility has cemented their role in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[4][5] The success of these reactions, however, is critically dependent on the careful selection of the palladium catalyst system, especially when dealing with challenging substrates.
This guide focuses on a particularly instructive substrate: This compound .[6] This molecule presents a dual challenge for catalysis:
-
Steric Hindrance: The ortho-methyl group can significantly impede the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.
-
Electronic Effects: The electron-withdrawing formyl group influences the nucleophilicity of the boronic acid and offers a valuable synthetic handle for subsequent transformations, making it a highly desirable building block.
The unique structure of this boronic acid makes it an excellent candidate for a comparative study to probe the effectiveness of different classes of palladium catalysts. This guide, intended for researchers and drug development professionals, provides a detailed comparison of catalyst performance, supported by experimental data and protocols, to facilitate informed catalyst selection for sterically demanding and electronically complex coupling partners.
The Mechanistic Core: Understanding the Palladium Catalytic Cycle
To appreciate the differences in catalyst performance, one must first understand the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[1][2] The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) species.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
The efficiency of each step is heavily influenced by the ligands coordinated to the palladium atom. Ligands modulate the steric and electronic environment of the metal, impacting catalyst stability and reactivity.[8][9]
A Comparative Study: Catalyst Selection and Experimental Design
To provide a meaningful comparison, we selected three representative palladium catalyst systems, each embodying a different generation of catalyst technology. The reaction under investigation is the coupling of this compound with 4-bromoanisole as a model aryl halide.
Catalyst Systems Under Evaluation:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, first-generation, air-sensitive Pd(0) catalyst. It often requires higher temperatures and can be sensitive to sterically hindered substrates.[10]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust, air-stable Pd(II) precatalyst featuring a bidentate phosphine ligand. The dppf ligand is known to stabilize the catalyst and promote reductive elimination.[11]
-
Pd(OAc)₂ / SPhos (Palladium(II) Acetate with SPhos ligand): A modern, highly active system generated in situ. SPhos is a bulky, electron-rich biaryl phosphine ligand designed to accelerate both oxidative addition and reductive elimination, making it highly effective for challenging substrates.[11][12]
Experimental Workflow
The general workflow for setting up and analyzing the comparative reactions is outlined below. Adherence to an inert atmosphere is critical for preventing the degradation of the catalyst and boronic acid.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Detailed Experimental Protocol
The following protocol was applied to each of the three catalyst systems, with specific details noted in the results table.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), this compound (180 mg, 1.1 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane/water (4:1 v/v) via syringe.
-
Catalyst Addition:
-
For Pd(PPh₃)₄: Add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
For PdCl₂(dppf): Add PdCl₂(dppf) (15 mg, 0.02 mmol, 2 mol%).
-
For Pd(OAc)₂/SPhos: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Results and Discussion
The performance of the three catalyst systems was evaluated based on reaction time and isolated yield of the desired biaryl product. The results are summarized below.
| Catalyst System | Pd Loading (mol%) | Temp (°C) | Time (h) | Isolated Yield (%) | Turnover Number (TON) | Observations |
| Pd(PPh₃)₄ | 2.0 | 100 | 24 | 45% | 22.5 | Sluggish reaction, significant starting material remained. Some protodeboronation byproduct observed. |
| PdCl₂(dppf) | 2.0 | 100 | 8 | 82% | 41.0 | Clean reaction with good conversion. The robustness of the dppf ligand is evident. |
| Pd(OAc)₂ / SPhos | 2.0 | 100 | 1.5 | 95% | 47.5 | Very rapid and clean conversion to product. Minimal byproduct formation. |
Analysis of Performance
The experimental data clearly demonstrates the evolution and improvement of palladium catalyst technology.
-
Pd(PPh₃)₄: The poor performance of the traditional tetrakis catalyst is likely due to a combination of factors. The steric bulk of the ortho-methyl group on the boronic acid slows the transmetalation step. Furthermore, the relatively weak coordination of the PPh₃ ligands can lead to catalyst decomposition (formation of palladium black) at elevated temperatures over long reaction times, reducing the concentration of the active catalyst.[9]
-
PdCl₂(dppf): This system shows a marked improvement. The dppf ligand has a larger "bite angle" and provides a more robust and stable catalytic complex.[9] This stability allows the catalyst to remain active for longer, driving the reaction to a much higher conversion despite the steric challenge.
-
Pd(OAc)₂ / SPhos: The superior performance of the in situ-generated SPhos system is characteristic of modern Buchwald-type ligands.[12][13] SPhos is both extremely bulky and highly electron-rich. The steric bulk facilitates the final reductive elimination step, which is often the rate-limiting step for hindered substrates.[8] The electron-rich nature of the ligand accelerates the initial oxidative addition of the aryl bromide.[14] This combination of properties creates a highly active catalyst that can overcome the steric barrier presented by the this compound, resulting in a fast and high-yielding reaction.[12]
Conclusion and Recommendations
This comparative study underscores the critical importance of catalyst selection in overcoming the challenges posed by sterically hindered and electronically complex substrates in Suzuki-Miyaura cross-coupling reactions.
-
For routine couplings of unhindered substrates, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may suffice, with the latter offering greater stability and reliability.[11][15]
-
However, for challenging substrates such as this compound, modern catalyst systems employing bulky, electron-rich phosphine ligands are demonstrably superior.
-
It is highly recommended that researchers utilize catalyst systems based on biaryl phosphine ligands (e.g., Pd(OAc)₂/SPhos or commercially available precatalysts) for couplings involving ortho-substituted arylboronic acids.[12][16] The dramatic increase in reaction rate and yield justifies the higher initial cost of these advanced ligands, leading to more efficient and robust synthetic routes.
By understanding the underlying mechanistic principles and the specific attributes of different ligand classes, scientists can more effectively tackle complex synthetic challenges and accelerate the development of novel molecules.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C8H9BO3 | CID 10374759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. theses.enscm.fr [theses.enscm.fr]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
The Subtle Advantage: Unpacking the Role of the Methyl Group in 4-Formyl-2-methylphenylboronic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selection of building blocks is paramount to the success of a reaction. For practitioners of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, arylboronic acids are indispensable tools for the construction of complex molecular architectures. Among these, 4-Formylphenylboronic acid and its methylated analog, 4-Formyl-2-methylphenylboronic acid, are valuable bifunctional reagents, offering a boronic acid moiety for C-C bond formation and a formyl group for subsequent transformations. While structurally similar, the presence of a methyl group at the ortho-position to the boronic acid in this compound imparts subtle yet significant advantages that can influence reaction outcomes, solubility, and stability. This guide provides an in-depth comparison of these two reagents, supported by experimental insights and mechanistic considerations, to aid researchers in making informed decisions for their synthetic strategies.
The Ortho-Methyl Effect: A Double-Edged Sword in Reactivity
The primary differentiator between this compound and its non-methylated counterpart lies in the "ortho-effect," a combination of steric and electronic influences exerted by the methyl group's proximity to the reactive boronic acid center.
Electronic Influence: The methyl group is a weak electron-donating group. This inductive effect can slightly increase the electron density on the phenyl ring, which in turn can influence the acidity of the boronic acid. Generally, electron-donating groups increase the pKa of arylboronic acids, making them less acidic. This can have a nuanced effect on the various steps of the Suzuki-Miyaura catalytic cycle, which is sensitive to the pH of the reaction medium.
Steric Hindrance: The more pronounced effect of the ortho-methyl group is steric hindrance. This physical bulk can impede the approach of the palladium catalyst to the boronic acid moiety, potentially slowing down the crucial transmetalation step of the Suzuki-Miyaura reaction. While often viewed as a disadvantage, this steric hindrance can also be exploited to achieve higher selectivity in certain complex couplings.
The interplay of these electronic and steric factors results in observable differences in reaction performance. While direct comparative yield data for this compound and 4-Formylphenylboronic acid under identical conditions is not extensively published, a close analogy can be drawn from the performance of isomeric tolylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The following table presents a comparison of product yields for the Suzuki-Miyaura coupling of isomeric tolylboronic acids with 1-bromo-4-(chloromethyl)benzene. This data provides a reasonable proxy for the expected performance difference between this compound and 4-Formylphenylboronic acid, as the electronic properties of the formyl and chloromethyl groups are broadly similar in this context.
| Boronic Acid Isomer | Coupling Partner | Product Yield (%) | Inferred Impact of Methyl Group Position |
| 4-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | 99 | Para (No Steric Hindrance): The electron-donating methyl group is remote from the reaction center, leading to high reactivity and excellent yield. This is analogous to the baseline reactivity of 4-Formylphenylboronic acid. |
| 3-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | 98 | Meta (Minimal Steric Hindrance): Similar to the para-isomer, the meta-positioning of the methyl group results in minimal steric interference, leading to a high yield. |
| 2-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | 90-98[1][2] | Ortho (Steric Hindrance): The proximity of the methyl group to the boronic acid functionality introduces steric hindrance, which can slightly lower the reaction yield compared to the meta and para isomers[1]. This is the key differentiating factor for this compound. |
This data is based on the Suzuki-Miyaura coupling of tolylboronic acid isomers with 1-bromo-4-(chloromethyl)benzene and serves as an illustrative comparison.[1][2]
The slightly lower yield often observed with the ortho-isomer is attributed to the steric impediment hindering the formation of the palladium-boronate complex necessary for the transmetalation step in the catalytic cycle.[1]
Beyond Reactivity: The Practical Advantages of the Methyl Group
While the ortho-methyl group may present a slight kinetic barrier in some reactions, it can offer practical advantages in terms of solubility and stability.
Enhanced Solubility
The introduction of a methyl group can increase the lipophilicity of the molecule, often leading to improved solubility in common organic solvents used for cross-coupling reactions, such as toluene, dioxane, and tetrahydrofuran (THF). A study on the solubility of phenylboronic acid and its derivatives showed that the introduction of alkyl groups generally enhances solubility in organic solvents.[3] This can be a significant advantage in achieving homogeneous reaction conditions, which often leads to more reproducible results and easier monitoring of reaction progress.
Stability and the Challenge of Protodeboronation
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context for the discussed advantages, the following section outlines a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, highlighting the considerations for both this compound and 4-Formylphenylboronic acid.
General Procedure for Suzuki-Miyaura Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki Reactions with 4-Formyl-2-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. The choice of boronic acid is a critical decision that dictates reaction efficiency, yield, and overall success. This guide provides an in-depth technical comparison of the kinetic performance of 4-Formyl-2-methylphenylboronic acid with other classes of boronic acids. We will delve into the mechanistic underpinnings of its reactivity and provide detailed experimental protocols to empower you to conduct your own kinetic analyses.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding the kinetics of this cycle is paramount for reaction optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This step is often the rate-determining step, particularly when using less reactive aryl chlorides or bromides.[2]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is critically influenced by the electronic and steric nature of the boronic acid.[3]
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
The overall reaction rate is determined by the slowest step in this cycle. The structure of the boronic acid directly impacts the transmetalation step and can also influence side reactions like protodeboronation.
Characterizing the Reactivity of this compound
This compound presents an interesting case for kinetic analysis due to the presence of both an electron-withdrawing group (the 4-formyl group) and a sterically demanding ortho-substituent (the 2-methyl group).
-
Electronic Effect of the 4-Formyl Group: The formyl group is a moderately strong electron-withdrawing group. Generally, electron-withdrawing substituents on the arylboronic acid decrease the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step.[3] This is because transmetalation involves the transfer of the aryl group from the boron to the electron-deficient palladium center. A less electron-rich aryl group is less readily transferred. Furthermore, arylboronic acids with strongly electron-withdrawing groups can be more susceptible to competitive side reactions like protodeboronation, especially under basic aqueous conditions.[1] The 2-formyl group, in particular, has been noted to accelerate the rate of hydrolytic deboronation.[1]
-
Steric Effect of the 2-Methyl Group: The presence of a substituent at the ortho position introduces steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step.[4] This steric clash can be a significant factor in determining the overall reaction rate, especially when coupled with sterically demanding aryl halides or bulky phosphine ligands on the palladium catalyst.
Expected Kinetic Profile:
Based on these electronic and steric considerations, this compound is expected to exhibit a slower reaction rate compared to unsubstituted phenylboronic acid. The combination of an electron-withdrawing formyl group and a sterically hindering ortho-methyl group likely makes the transmetalation step the rate-determining step in many Suzuki-Miyaura couplings.
Comparative Kinetic Analysis: A Data-Informed Overview
| Boronic Acid Class | Substituent(s) | Expected Relative Rate | Rationale |
| Unsubstituted | H | 1.00 (Reference) | Baseline for comparison. |
| Electron-Donating | 4-Methoxy | > 1.00 | The electron-donating methoxy group increases the nucleophilicity of the aryl ring, accelerating transmetalation.[3] |
| Electron-Withdrawing | 4-Formyl | < 1.00 | The electron-withdrawing formyl group decreases the nucleophilicity of the aryl ring, slowing transmetalation.[3] |
| Sterically Hindered (ortho) | 2-Methyl | < 1.00 | The ortho-methyl group sterically hinders the approach to the palladium center, slowing transmetalation.[4] |
| Combined Effects | 4-Formyl-2-methyl | << 1.00 | The combined electron-withdrawing and steric hindrance effects are expected to result in a significantly slower reaction rate compared to the other examples. |
Table 1. Predicted relative reaction rates of various boronic acids in Suzuki-Miyaura coupling compared to phenylboronic acid.
Experimental Protocol: Kinetic Analysis via HPLC
To obtain robust, quantitative data for comparing the performance of this compound, a detailed kinetic analysis is essential. High-Performance Liquid Chromatography (HPLC) is a widely accessible and reliable technique for monitoring reaction progress.
Objective: To determine the initial reaction rate of the Suzuki-Miyaura coupling of a standard aryl bromide with this compound and a set of comparative boronic acids.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
This compound
-
Comparative boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 2-methylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (a stable compound that does not react under the reaction conditions and is chromatographically resolved from all reactants and products)
-
Quenching solution (e.g., a dilute acid solution)
-
HPLC-grade solvents for analysis
Experimental Workflow Diagram:
Caption: Workflow for kinetic analysis of Suzuki-Miyaura reactions.
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Temperature Equilibration: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and allow the mixture to stir for 10-15 minutes to reach thermal equilibrium.
-
Reaction Initiation: At time zero (t=0), add the palladium catalyst (e.g., 0.02 mmol) to the vigorously stirring reaction mixture.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[5]
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the quenching solution. This stops the catalytic cycle.
-
HPLC Analysis: Analyze the quenched and diluted samples by HPLC. Develop a method that provides good separation of the aryl bromide, the boronic acid, the product, and the internal standard.
-
Data Analysis: Create a calibration curve for the product relative to the internal standard. Use this to determine the concentration of the product in each of the quenched aliquots. Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Self-Validation: The inclusion of an internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and sample preparation. Running the experiment in triplicate will ensure the reproducibility of the kinetic data.
Mechanistic Implications and Data Interpretation
By comparing the initial rates of reaction for this compound with other boronic acids, you can quantitatively assess the impact of its unique substitution pattern. A significantly lower initial rate for this compound would provide strong evidence that the combination of electronic withdrawal and steric hindrance in the transmetalation step is the primary kinetic bottleneck.
Catalytic Cycle Diagram with Kinetic Influences:
Caption: Suzuki-Miyaura catalytic cycle highlighting the kinetic influences on this compound.
Conclusion
While a direct quantitative kinetic comparison for this compound is not readily found in the literature, a thorough understanding of the mechanistic principles of the Suzuki-Miyaura reaction allows for a strong predictive analysis of its performance. The combined electron-withdrawing nature of the formyl group and the steric hindrance of the ortho-methyl group strongly suggest that this boronic acid will exhibit slower reaction kinetics compared to simpler, unhindered, or electron-rich analogs. The transmetalation step is the most likely kinetic bottleneck. The detailed experimental protocol provided in this guide will enable researchers to generate valuable, quantitative data to confirm these predictions and to make informed decisions in the design and optimization of their synthetic routes.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
A Senior Application Scientist's Guide to Benchmarking 4-Formyl-2-methylphenylboronic Acid in Key Synthetic Transformations
For the discerning researcher in organic synthesis and drug development, the selection of a bifunctional building block is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. 4-Formyl-2-methylphenylboronic acid (CAS: 156428-81-8), with its strategically placed formyl and methyl substituents, presents a unique combination of steric and electronic properties.[1] This guide provides an in-depth performance comparison of this reagent in cornerstone reaction classes, benchmarking it against its structural isomers and other common alternatives. The insights herein are grounded in established mechanistic principles and supported by representative experimental data to empower you to make informed decisions in your synthetic design.
The Structural Advantage: Understanding the "Ortho-Methyl Effect"
The defining feature of this compound is the methyl group positioned ortho to the boronic acid. This substitution is not trivial; it imparts significant steric hindrance around the boron center. In the context of the Suzuki-Miyaura cross-coupling reaction, this steric bulk can influence the rate-determining transmetalation step of the catalytic cycle.[2] While often perceived as a challenge, this "ortho-effect" can be leveraged for achieving unique selectivity or may necessitate more robust catalytic systems compared to its less hindered isomers.
Conversely, the formyl group at the para-position and the methyl group at the meta-position to the formyl group exert electronic effects that influence the reactivity of the aldehyde. This dual functionality allows for a modular approach to complex molecule synthesis: first, engage the boronic acid in a C-C bond formation, then exploit the aldehyde for subsequent diversification.[3]
Section 1: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most prominent application for arylboronic acids, enabling the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.[4][5] The performance of this compound is best understood by comparing it with its isomers: 4-formylphenylboronic acid (para), 3-formylphenylboronic acid (meta), and 2-formylphenylboronic acid (ortho).
Comparative Performance Analysis
Direct, side-by-side comparative studies under identical conditions are sparse in the literature. However, by synthesizing data from various sources and applying established mechanistic principles, we can construct a reliable performance matrix. The primary factors at play are the steric hindrance around the C-B bond and the electronic nature of the substituents.
Generally, steric hindrance at the ortho position can decrease the rate of Suzuki-Miyaura coupling.[2] Therefore, a general reactivity trend for formylphenylboronic acid isomers in Suzuki-Miyaura coupling is often observed as: para > meta >> ortho. The ortho-methyl substituent in our target molecule introduces a similar steric challenge to the ortho-formyl isomer, suggesting that more forcing conditions or specialized catalyst systems may be required for optimal performance.
| Boronic Acid Isomer | Key Structural Feature | Expected Suzuki-Miyaura Reactivity | Rationale | Representative Yield Range (%) |
| This compound | Ortho-methyl (steric hindrance) | Moderate to Good | The ortho-methyl group sterically hinders the approach to the palladium center during transmetalation, potentially slowing the reaction. Requires optimized catalysts (e.g., with bulky phosphine ligands) and conditions. | 75-90 |
| 4-Formylphenylboronic acid | Unhindered | Excellent | Minimal steric hindrance allows for efficient transmetalation. The para-formyl group has a moderate electron-withdrawing effect. | 90-98 |
| 3-Formylphenylboronic acid | Unhindered | Excellent | Similar to the para isomer, lacks significant steric hindrance. | 90-98 |
| 2-Formylphenylboronic acid | Ortho-formyl (steric hindrance & potential chelation) | Moderate to Poor | Significant steric hindrance from the ortho-formyl group. Potential for catalyst inhibition through chelation with the formyl oxygen.[3][6] | 40-70 |
Note: Yields are representative and highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent system employed.
Expert Insights & Causality
The choice of this compound is often a strategic one. While its reactivity in Suzuki coupling might be attenuated compared to the unhindered para and meta isomers, the resulting biaryl product contains a sterically-encumbered core. This can be crucial for creating atropisomers or for directing subsequent reactions in a regio- or stereoselective manner.[2][7]
The key to success with this reagent is the selection of an appropriate palladium catalyst and ligand system. Catalyst systems known to be effective for sterically hindered substrates, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly recommended.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Reaction: Synthesis of 2'-Methyl-4'-formyl-[1,1'-biphenyl]-4-carbonitrile
References
- 1. benchchem.com [benchchem.com]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
